VU0155094
描述
属性
IUPAC Name |
methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-15-13-22(16(2)26(15)20-9-5-18(6-10-20)24(29)30-4)23(28)14-31-21-11-7-19(8-12-21)25-17(3)27/h5-13H,14H2,1-4H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNKQXDDMIBITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=CC=C(C=C3)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Allosteric Modulator VU0155094: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
VU0155094, also known as ML397, is a significant pharmacological tool for studying the function of group III metabotropic glutamate receptors (mGluRs). This technical guide provides a comprehensive overview of its mechanism of action, drawing upon key findings from foundational research.
Core Mechanism: Positive Allosteric Modulation of Group III mGluRs
This compound functions as a positive allosteric modulator (PAM) of group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2][3][4] Unlike orthosteric agonists that directly activate the receptor by binding to the glutamate recognition site, this compound binds to a distinct allosteric site located within the seven-transmembrane (7TM) domain of the receptor.[1][5] This binding event does not activate the receptor on its own; instead, it enhances the receptor's response to an orthosteric agonist, such as the endogenous ligand glutamate or synthetic agonists like L-AP4.[1][6] This potentiation manifests as a leftward shift in the agonist's concentration-response curve, indicating an increase in agonist potency.[1]
This compound is characterized as a "pan-group III PAM" due to its activity across all members of this receptor subfamily, albeit with some differential activity.[1][3][4]
Quantitative Pharmacology of this compound
The potency of this compound has been determined across various group III mGluRs using different in vitro assay systems. The following tables summarize the key quantitative data.
| Receptor Subtype | Agonist | Assay Type | Measured Potency (EC50) | Reference |
| mGluR4 | Glutamate | Calcium Mobilization (Gqi5) | 3.2 µM | [1] |
| mGluR7 | L-AP4 | Calcium Mobilization (Gα15) | 1.5 µM | [1] |
| mGluR8 | Glutamate | Thallium Flux (GIRK) | 1.6 µM | [1] |
| mGluR8 | Glutamate | Calcium Mobilization (Gα15) | 900 nM | [1] |
Table 1: Potency of this compound at Group III mGluR Subtypes.
| Receptor Subtype | This compound Concentration | Agonist | Fold Shift in Agonist Potency | Reference |
| mGluR8 | 10 µM | Glutamate | 7.7-fold | [1] |
| mGluR8 | 1 µM | Glutamate | 2.7-fold | [1] |
| mGluR8 | 3 µM | Glutamate | 6.4-fold | [1] |
| mGluR8 | 10 µM | Glutamate | 13.3-fold | [1] |
| mGluR8 | 30 µM | Glutamate | 21.4-fold | [1] |
Table 2: Fold-Shift in Glutamate Potency at mGluR8 induced by this compound.
Signaling Pathways Modulated by this compound
Group III mGluRs are canonically coupled to the Gi/o family of G proteins.[7] Activation of these receptors leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the dissociated Gi/o protein can directly modulate the activity of ion channels, most notably G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.[1] this compound enhances these downstream signaling events in the presence of an orthosteric agonist.
Experimental Protocols
The characterization of this compound has relied on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay is used to measure receptor activation through Gq-coupled pathways. Since group III mGluRs are Gi/o-coupled, they are co-expressed with a promiscuous G protein, such as Gα15 or a chimeric G protein like Gqi5, which redirects the signal through the Gq pathway, leading to a measurable increase in intracellular calcium.
Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media. Cells are then transiently or stably transfected with the cDNA encoding the desired group III mGluR subtype and the promiscuous G protein (e.g., Gα15).
-
Cell Plating: Transfected cells are plated into 384-well black-walled, clear-bottom microplates and grown to confluency.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified time at 37°C.
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken. This compound or vehicle is added to the wells, and the cells are incubated for a short period (e.g., 2 minutes).
-
Agonist Stimulation and Data Acquisition: An EC20 concentration of the orthosteric agonist (e.g., glutamate or L-AP4) is added, and the change in fluorescence intensity is monitored over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Concentration-response curves are generated by plotting the change in fluorescence against the concentration of this compound. The EC50 value is calculated using a non-linear regression analysis.
Thallium Flux Assay (GIRK Channel Activation)
This assay provides a functional readout of Gi/o-coupled receptor activation by measuring the influx of thallium (a surrogate for potassium) through activated GIRK channels.
Protocol:
-
Cell Line Generation: A stable cell line co-expressing the group III mGluR of interest and the requisite GIRK channel subunits is generated.
-
Cell Plating and Dye Loading: Cells are plated in 384-well plates and loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound in the presence of an EC20 concentration of glutamate.
-
Thallium Stimulation and Measurement: A stimulus buffer containing thallium is added to the wells, and the resulting increase in fluorescence is measured using a plate reader.
-
Data Analysis: The rate of thallium influx, reflected by the change in fluorescence, is proportional to GIRK channel activity. Potency (EC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiology at the Hippocampal Schaffer Collateral-CA1 Synapse
This ex vivo technique is used to assess the effect of this compound on synaptic transmission in a native tissue preparation where mGluR7 is endogenously expressed.
Protocol:
-
Slice Preparation: Hippocampal slices are prepared from rodents.
-
Recording Setup: Slices are transferred to a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.
-
Baseline Recording: A stable baseline of fEPSP slopes is recorded.
-
Compound Application: this compound is pre-applied to the slice via the perfusing aCSF.
-
Agonist Application and Measurement: An orthosteric agonist (e.g., LSP4-2022) is then applied, and the reduction in the fEPSP slope is measured. The potentiation of the agonist-induced reduction in fEPSP by this compound indicates its activity as a PAM at the presynaptic mGluRs.
-
Paired-Pulse Ratio Analysis: The paired-pulse ratio is often measured to confirm a presynaptic mechanism of action. An increase in this ratio is consistent with a decrease in neurotransmitter release probability.
Conclusion
This compound is a well-characterized pan-positive allosteric modulator of group III metabotropic glutamate receptors. Its mechanism of action involves binding to the 7TM domain of the receptor and potentiating the response to orthosteric agonists. This activity has been quantified through various in vitro and ex vivo assays, confirming its utility as a chemical probe to explore the physiological and pathophysiological roles of group III mGluRs. The detailed experimental protocols provide a framework for the continued investigation of this and other allosteric modulators in the field of neuroscience and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Specificity and Kinetics of the Human Metabotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0155094: A Positive Allosteric Modulator of the mGlu4 Receptor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155094 is a chemical compound that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). As a PAM, this compound does not activate the mGlu4 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. This modulation occurs at an allosteric site, a location on the receptor distinct from the glutamate binding (orthosteric) site. This compound is a valuable tool for studying the physiological roles of the mGlu4 receptor and holds potential for therapeutic development in various neurological and psychiatric disorders. This guide provides an in-depth overview of this compound, including its pharmacological data, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Quantitative Data
The following tables summarize the in vitro pharmacological data for this compound at the human mGlu4 receptor and its selectivity across other group III mGlu receptors.
Table 1: Potency of this compound at Group III mGlu Receptors
| Receptor | EC50 (µM) | Assay Type | Orthosteric Agonist |
| mGlu4 | 3.2 | Calcium Mobilization | Glutamate |
| mGlu7 | 1.5 | Calcium Mobilization | L-AP4 |
| mGlu8 | 0.9 | Calcium Mobilization | Glutamate |
EC50 values represent the concentration of this compound that produces 50% of its maximal potentiation of the orthosteric agonist response.
Table 2: Cooperativity of this compound at the mGlu4 Receptor
| Orthosteric Agonist | Log(τB) | Fold Shift | Interpretation |
| L-AP4 | 1.15 ± 0.38 | 4 | This compound enhances the efficacy of L-AP4 with a moderate increase in its potency.[1] |
Log(τB) is a measure of the intrinsic efficacy of the PAM. A higher value indicates greater efficacy. Fold shift represents the factor by which the PAM increases the potency of the orthosteric agonist.
Signaling Pathways
The mGlu4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation by glutamate, potentiated by this compound, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, influences the activity of protein kinase A (PKA) and its downstream targets. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Experimental Protocols
Calcium Mobilization Assay
This assay is a primary method for quantifying the activity of mGlu4 PAMs in a high-throughput format. Since mGlu4 is a Gi/o-coupled receptor that does not naturally signal through calcium, the assay utilizes a chimeric G-protein (Gqi5) that couples the receptor to the phospholipase C (PLC) pathway, leading to a measurable increase in intracellular calcium.
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu4 receptor and the chimeric G-protein Gqi5 are used.
-
Cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and selection antibiotics (e.g., puromycin and G418).
-
Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight.
2. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 1 hour at 37°C.
3. Compound Addition and Signal Detection:
-
The dye solution is removed, and a physiological salt solution is added to each well.
-
The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR).
-
A baseline fluorescence reading is taken.
-
This compound or other test compounds are added to the wells at various concentrations.
-
After a short incubation period (typically 2-5 minutes), an EC20 concentration of glutamate (the concentration that elicits 20% of the maximal glutamate response) is added.
-
Fluorescence is continuously monitored to measure the potentiation of the glutamate-induced calcium response.
4. Data Analysis:
-
The increase in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Data are normalized to the response of a maximal concentration of glutamate.
-
EC50 values for the PAM are calculated from concentration-response curves.
GIRK-Mediated Thallium Flux Assay
This assay provides an alternative, more physiologically relevant measure of Gi/o-coupled receptor activation by measuring the flux of thallium ions through G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The activation of these channels is a direct consequence of Gi/o protein activation.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells co-expressing the mGlu4 receptor and the GIRK1/2 channel subunits are used.
-
Cells are cultured and plated in a similar manner to the calcium mobilization assay.
2. Dye Loading:
-
Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR).
3. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence is established.
-
This compound and an EC20 concentration of glutamate are added to the wells.
-
A thallium-containing buffer is then added, and the increase in fluorescence due to thallium influx through the activated GIRK channels is measured.
4. Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of thallium influx and, therefore, the level of GIRK channel activation.
-
Data are analyzed to determine the potentiation of the glutamate response by this compound.
Hippocampal Slice Electrophysiology
This ex vivo technique is used to assess the effects of this compound on synaptic transmission in a native brain circuit. The hippocampus is a brain region with well-characterized synaptic pathways.
1. Slice Preparation:
-
A rat or mouse is anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Transverse hippocampal slices (typically 300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
2. Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of fEPSPs is established by delivering electrical stimuli at a low frequency (e.g., 0.05 Hz).
3. Drug Application:
-
This compound is bath-applied to the slice at a known concentration.
-
The effect of this compound on the fEPSP slope or amplitude is measured to determine its impact on basal synaptic transmission.
-
The effect of this compound on the response to an orthosteric agonist can also be assessed.
4. Data Analysis:
-
The fEPSP slope or amplitude is measured and plotted over time.
-
The magnitude of the effect of this compound is quantified by comparing the synaptic response before and after drug application.
Experimental and Logical Workflows
Workflow for Identification and Characterization of an mGlu4 PAM
Conclusion
This compound serves as a critical pharmacological tool for the study of mGlu4 receptor function. Its characterization as a positive allosteric modulator has been established through a series of robust in vitro and ex vivo experiments. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug discovery, facilitating further investigation into the therapeutic potential of modulating the mGlu4 receptor. The continued development and study of compounds like this compound are essential for advancing our understanding of glutamate signaling in the central nervous system and for the development of novel treatments for a range of debilitating disorders.
References
An In-Depth Technical Guide to VU0155094: A Group III Metabotropic Glutamate Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155094 is a potent positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are predominantly located presynaptically and are coupled to Gi/Go proteins, playing a crucial role in modulating neurotransmitter release.[3][4] Activation of group III mGluRs generally leads to a decrease in cyclic AMP (cAMP) levels and the inhibition of voltage-gated calcium channels, ultimately reducing the release of glutamate and other neurotransmitters. This mechanism positions them as attractive therapeutic targets for neurological and psychiatric disorders characterized by excessive glutamate transmission. This compound acts as a pan-group III mGluR PAM, enhancing the response of these receptors to the endogenous agonist, glutamate, without demonstrating intrinsic agonist activity.[2][5]
Pharmacological Profile
This compound potentiates the activity of glutamate at mGluR4, mGluR7, and mGluR8. Its potency varies across these receptor subtypes, as detailed in the table below.
Table 1: In Vitro Potency of this compound at Group III mGluR Subtypes
| Receptor Subtype | Assay Type | Agonist | Potency (EC₅₀) | Reference |
| Rat mGluR₄ | Calcium Mobilization | Glutamate | 3.2 µM | [2][5] |
| Rat mGluR₇ | Calcium Mobilization | Glutamate | 1.5 µM | [2][5] |
| Rat mGluR₈ | Thallium Flux | Glutamate | 1.6 µM | [3][5] |
| Rat mGluR₈ | Calcium Mobilization | Glutamate | 900 nM | [2][5] |
Table 2: Effect of this compound on Glutamate Potency at mGluR₈
| This compound Concentration | Fold-Shift of Glutamate EC₅₀ | Assay Type | Reference |
| 1 µM | 2.7 | Calcium Mobilization (Gα₁₅) | [5] |
| 3 µM | 6.4 | Calcium Mobilization (Gα₁₅) | [5] |
| 10 µM | 7.7 | Thallium Flux (GIRK) | [3][5] |
| 10 µM | 13.3 | Calcium Mobilization (Gα₁₅) | [5] |
| 30 µM | 21.4 | Calcium Mobilization (Gα₁₅) | [5] |
Signaling Pathway and Mechanism of Action
Group III mGluRs are G-protein coupled receptors that signal through the Gi/o pathway. Upon activation by glutamate, the G-protein dissociates, and the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. This compound binds to an allosteric site on the receptor, distinct from the glutamate binding site, and potentiates the conformational changes induced by glutamate binding, thereby enhancing the downstream signaling cascade.
References
- 1. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. cdn-links.lww.com [cdn-links.lww.com]
An In-depth Technical Guide to VU0155094 (ML397): A Pan-Group III Metabotropic Glutamate Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0155094 (also known as ML397) is a potent and valuable research tool for studying the function of group III metabotropic glutamate receptors (mGluRs). As a positive allosteric modulator (PAM), it enhances the response of these receptors to their endogenous ligand, glutamate. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key assays used in its characterization are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and application in neuroscience research.
Chemical Structure and Properties
This compound is a small molecule with a molecular formula of C₂₄H₂₄N₂O₄S and a molecular weight of 436.52 g/mol .[1] Its chemical structure is characterized by a central pyrrole scaffold.
Table 1: Chemical Properties of this compound (ML397)
| Property | Value | Reference |
| IUPAC Name | methyl 4-(3-(2-((4-acetamidophenyl)thio)acetyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Molecular Formula | C₂₄H₂₄N₂O₄S | [1] |
| Molecular Weight | 436.52 g/mol | [1] |
| SMILES | O=C(OC)C1=CC=C(N2C(C)=C(C(CSC3=CC=C(NC(C)=O)C=C3)=O)C=C2C)C=C1 | [1] |
| CAS Number | 731006-86-3 | [1] |
| Appearance | White to light yellow solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Biological Activity and Mechanism of Action
This compound acts as a positive allosteric modulator of group III metabotropic glutamate receptors, which include mGlu₄, mGlu₆, mGlu₇, and mGlu₈.[2][3][4] As a PAM, it does not activate the receptor directly but potentiates the effect of an orthosteric agonist, such as glutamate.[2] This compound is considered a "pan-group III PAM" due to its activity across multiple receptors in this group.[2]
The primary mechanism of action for group III mGluRs is the inhibition of adenylyl cyclase through their coupling to Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By enhancing the receptor's response to glutamate, this compound facilitates this downstream signaling cascade.
Table 2: In Vitro Potency of this compound (ML397)
| Receptor | Assay Type | Parameter | Value (µM) | Reference |
| rat mGlu₈ | Thallium Flux | EC₅₀ | 1.6 | [2] |
| human mGlu₄ | Calcium Mobilization | EC₅₀ | 3.2 | [2] |
| rat mGlu₇ | Calcium Mobilization | EC₅₀ | 1.5 | [2] |
| rat mGlu₈ | Calcium Mobilization | EC₅₀ | 0.9 | [2] |
Selectivity Profile: this compound demonstrates a relatively clean off-target profile. In a screen against 68 common targets, it only showed significant activity at the norepinephrine transporter, with a 50% inhibition of radioligand binding at a concentration of 10 µM.[2]
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below. These protocols are based on published literature and represent standard practices in the field.
Thallium Flux Assay for mGluR PAM Activity
This assay measures the potentiation of agonist-induced activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are coupled to the Gβγ subunits of the activated G-protein.
Protocol:
-
Cell Culture and Plating:
-
Use a cell line (e.g., HEK293) stably co-expressing the group III mGluR of interest and GIRK1/2 channel subunits.
-
Plate cells in a 384-well, black-walled, clear-bottom plate at a suitable density and incubate overnight.
-
-
Dye Loading:
-
Aspirate the culture medium and wash the cells with assay buffer.
-
Load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2, AM) in assay buffer for 1 hour at room temperature in the dark.
-
-
Compound Application:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound prepared in assay buffer to the wells.
-
Incubate for 2-5 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Add a sub-maximal (EC₂₀) concentration of an mGluR agonist (e.g., glutamate or L-AP4) along with a thallium sulfate solution.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of thallium influx from the fluorescence kinetic data.
-
Plot the rate of influx against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Calcium Mobilization Assay
This assay is used to measure the activity of Gi/o-coupled receptors by co-expressing them with a promiscuous G-protein (e.g., Gα₁₅) that redirects the signal to the Gq pathway, leading to intracellular calcium release.
Protocol:
-
Cell Culture and Plating:
-
Use a cell line (e.g., HEK293 or CHO) stably co-expressing the group III mGluR of interest and a promiscuous G-protein like Gα₁₅ or a chimeric G-protein like Gαqi5.
-
Plate cells in a 384-well, black-walled, clear-bottom plate and incubate overnight.
-
-
Dye Loading:
-
Aspirate the culture medium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer containing probenecid for 1 hour at 37°C in the dark.
-
-
Compound Application:
-
Add varying concentrations of this compound to the wells and incubate for 2-5 minutes.
-
-
Agonist Addition and Signal Detection:
-
Add an EC₂₀ concentration of the mGluR agonist.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Normalize the data and plot against the compound concentration to calculate the EC₅₀.
-
Electrophysiological Recordings in Hippocampal Slices
This technique is used to assess the effect of this compound on synaptic transmission in a native brain tissue context.
Protocol:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Using a glass microelectrode filled with aCSF, record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region while stimulating the Schaffer collateral pathway.
-
-
Drug Application:
-
Establish a stable baseline recording of fEPSPs.
-
Bath-apply this compound at the desired concentration.
-
In the presence of this compound, apply an mGluR agonist and record the change in the fEPSP slope.
-
-
Data Analysis:
-
Measure the slope of the fEPSP to quantify synaptic strength.
-
Compare the fEPSP slope before and after the application of this compound and the agonist to determine the modulatory effect.
-
Synthesis
The synthesis of this compound can be achieved through a multi-step process. A general synthetic scheme involves the acylation of a substituted pyrrole with a thio-containing side chain, followed by the introduction of the N-phenylbenzoate moiety. For detailed synthetic procedures, readers are encouraged to consult the primary literature.
Conclusion
This compound (ML397) is a well-characterized pan-group III mGluR positive allosteric modulator that serves as an essential tool for probing the function of these receptors in the central nervous system. Its well-defined chemical properties, biological activity, and the availability of detailed experimental protocols make it a valuable compound for researchers in neuroscience and drug discovery. The information provided in this technical guide is intended to facilitate the effective use of this compound in advancing our understanding of group III mGluR biology and their potential as therapeutic targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of VU0155094: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155094 is a potent and valuable pharmacological tool for the study of group III metabotropic glutamate receptors (mGluRs). As a positive allosteric modulator (PAM), it does not activate these receptors directly but enhances their response to endogenous or exogenous orthosteric agonists. This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Pharmacology
This compound is characterized as a "pan-group III mGluR PAM," exhibiting potentiation at mGluR4, mGluR7, and mGluR8.[1] Its allosteric mechanism of action allows for the amplification of the physiological effects of glutamate, the primary endogenous agonist, offering a nuanced approach to modulating glutamatergic neurotransmission. The compound has demonstrated utility in both in vitro and ex vivo preparations, proving particularly useful for electrophysiological studies of mGluR7 at the hippocampal Schaffer collateral-CA1 synapse.
A notable characteristic of this compound is its "probe dependence," a phenomenon where its modulatory effects vary depending on the orthosteric agonist used in the assay. This highlights the complexity of its interaction with the receptor and the importance of considering the specific experimental context.
Chemical Identity
-
PubChem CID: 16738514
-
Chemical Structure:
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound.
Table 1: In Vitro Potency of this compound at Group III mGluRs
| Receptor | EC₅₀ (µM) | Assay Type | Orthosteric Agonist |
| mGluR4 | 3.2 | Thallium Flux | L-AP4 |
| mGluR7 | 1.5 | Thallium Flux | L-AP4 |
| mGluR8 | 0.9 | Thallium Flux | Glutamate |
Table 2: Ancillary Pharmacology of this compound
| Target | Activity | Concentration (µM) |
| Norepinephrine Transporter | 50% inhibition | 10 |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Thallium Flux Assay for mGluR Potentiation
This assay measures the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are downstream effectors of group III mGluRs. The flux of thallium (Tl⁺), a surrogate for K⁺, through the channel is detected by a fluorescent dye.
Workflow Diagram:
Caption: Workflow for the thallium flux assay to measure mGluR potentiation.
Detailed Steps:
-
Cell Culture and Plating:
-
Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing the desired group III mGluR and GIRK1/2 channels in appropriate culture medium.
-
Plate cells into 384-well black-walled, clear-bottom assay plates and culture overnight.
-
-
Dye Loading:
-
Aspirate the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM).
-
Incubate the plate at room temperature for 60-90 minutes in the dark.
-
-
Compound and Agonist Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add this compound at various concentrations (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 2-15 minutes).
-
Add a sub-maximal (EC₂₀) concentration of the orthosteric agonist (e.g., glutamate or L-AP4).
-
-
Thallium Addition and Fluorescence Reading:
-
Place the assay plate in a fluorescence imaging plate reader (FLIPR).
-
Initiate fluorescence reading and establish a baseline.
-
Add a stimulus buffer containing thallium sulfate.
-
Continue to measure the fluorescence intensity over time. The increase in fluorescence corresponds to Tl⁺ influx through activated GIRK channels.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
Plot the concentration-response curve for this compound to determine its EC₅₀.
-
Intracellular Calcium Mobilization Assay
This assay is used to assess mGluR activation when the receptor is co-expressed with a promiscuous G-protein (e.g., Gα₁₅) that couples to the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).
Workflow Diagram:
Caption: Workflow for the intracellular calcium mobilization assay.
Detailed Steps:
-
Cell Culture and Plating:
-
Use a cell line (e.g., HEK293) stably expressing the group III mGluR of interest and a promiscuous G-protein such as Gα₁₅.
-
Plate cells into 384-well black-walled, clear-bottom plates.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Addition and Fluorescence Measurement:
-
Place the plate in a FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations.
-
After a short pre-incubation, add an EC₂₀ concentration of the orthosteric agonist.
-
Record the fluorescence signal to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Quantify the peak fluorescence response.
-
Generate concentration-response curves to determine the EC₅₀ of this compound.
-
Electrophysiology at the Schaffer Collateral-CA1 Synapse
This ex vivo technique is used to assess the effect of this compound on synaptic transmission in a brain slice preparation.
Workflow Diagram:
Caption: Workflow for electrophysiological recording at the SC-CA1 synapse.
Detailed Steps:
-
Slice Preparation:
-
Prepare acute transverse hippocampal slices (300-400 µm thick) from a rodent brain.
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with aCSF.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents.
-
Obtain field excitatory postsynaptic potential (fEPSP) recordings from the stratum radiatum of the CA1 region or whole-cell voltage-clamp recordings from CA1 pyramidal neurons.
-
-
Experimental Protocol:
-
Record a stable baseline of synaptic transmission for at least 20 minutes.
-
Bath-apply this compound at the desired concentration.
-
In some experiments, co-apply a group III mGluR agonist.
-
Record the synaptic responses for an extended period to observe the drug's effect.
-
Perform a washout to determine the reversibility of the effect.
-
-
Data Analysis:
-
Measure the slope of the fEPSP or the amplitude of the excitatory postsynaptic current (EPSC).
-
Analyze the paired-pulse ratio (the ratio of the second response to the first) to infer changes in the probability of neurotransmitter release.
-
Signaling Pathways
This compound potentiates the signaling of group III mGluRs, which are primarily coupled to the Gαi/o family of G-proteins.
Canonical Gαi/o Signaling Pathway
Caption: Canonical signaling pathway for group III mGluRs.
Activation of group III mGluRs by an agonist like glutamate, potentiated by this compound, leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP). The Gβγ subunit can directly bind to and activate GIRK channels, leading to potassium efflux and hyperpolarization of the cell membrane. This presynaptic inhibition is a key mechanism for reducing neurotransmitter release.
Calcium Mobilization via Promiscuous G-Protein
Caption: Signaling pathway for calcium mobilization assays.
In recombinant cell systems used for high-throughput screening, group III mGluRs can be co-expressed with a promiscuous G-protein like Gα₁₅. This redirects the signal through the Gq pathway. Upon receptor activation, Gα₁₅ activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytosol.
Conclusion
This compound is a well-characterized positive allosteric modulator of group III metabotropic glutamate receptors. Its broad activity across mGluR4, mGluR7, and mGluR8, combined with its probe-dependent nature, makes it a critical tool for dissecting the roles of these receptors in synaptic transmission and plasticity. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies.
References
Navigating the Crossroads of Neuromodulation: A Technical Guide to VU0155094 and its Interaction with mGluR4, mGluR7, and mGluR8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of VU0155094, a positive allosteric modulator (PAM) targeting the group III metabotropic glutamate receptors (mGluRs) mGluR4, mGluR7, and mGluR8. This document synthesizes key quantitative data, details experimental methodologies for receptor characterization, and visualizes the intricate signaling pathways associated with these receptors, offering a comprehensive resource for researchers in neuroscience and pharmacology.
Quantitative Pharmacological Profile of this compound
This compound acts as a pan-group III mGluR positive allosteric modulator, potentiating the effects of orthosteric agonists like glutamate and L-AP4.[1][2] Its activity has been characterized across mGluR4, mGluR7, and mGluR8, revealing similar potency at all three receptors.[1] The quantitative data for this compound's potentiation is summarized in the table below.
| Receptor | Agonist | Assay Type | Measured Potency (EC50/pEC50) | Reference |
| mGluR4 | Glutamate | Calcium Mobilization (Gqi5 co-expression) | 3.2 μM | [1] |
| mGluR7 | L-AP4 | Calcium Mobilization (Gα15 co-expression) | 1.5 μM | [1] |
| mGluR8 | Glutamate | Thallium Flux (GIRK channel co-expression) | 1.6 μM (pEC50 of 5.79 ± 0.07) | [1] |
| mGluR8 | Glutamate | Calcium Mobilization (Gα15 co-expression) | 900 nM | [1] |
Note: The potency of this compound can be influenced by the specific orthosteric agonist used in the assay, a phenomenon known as "probe dependence".[1][2]
Experimental Protocols for Characterization
The characterization of this compound's activity on mGluR4, mGluR7, and mGluR8 involves a variety of in vitro assays designed to measure receptor activation and downstream signaling. The following are detailed methodologies for key experiments cited in the literature.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells are commonly used for their robust growth and high transfection efficiency.[3]
-
Receptor Expression: Cells are stably or transiently transfected with the cDNA encoding the specific mGluR subtype (mGluR4, mGluR7, or mGluR8).
-
Co-transfection for Signal Transduction:
-
For calcium mobilization assays, cells are often co-transfected with a promiscuous G-protein alpha subunit, such as Gα15 or a chimeric G-protein like Gqi5, to couple the Gαi/o-linked mGluRs to the phospholipase C (PLC) pathway, enabling a measurable calcium response.[1]
-
For thallium flux assays, cells are co-transfected with G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][4]
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
-
Plating: Transfected cells are plated in 96- or 384-well black-walled, clear-bottom microplates.[3]
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.[3]
-
Compound Addition:
-
Data Acquisition: Fluorescence is measured using a plate reader, such as a FlexStation or FLIPR (Fluorometric Imaging Plate Reader). The increase in fluorescence is proportional to the intracellular calcium concentration.
-
Analysis: Data is normalized to the maximal response and concentration-response curves are generated to determine the EC50 of this compound's potentiation.
Thallium Flux Assay
This assay measures the activity of co-expressed GIRK channels, which are activated by the Gβγ subunits released upon Gαi/o-coupled receptor activation.
-
Cell Plating: Cells co-expressing the mGluR and GIRK channels are plated in 384-well microplates.[4]
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR).[4]
-
Compound Addition:
-
This compound is added.
-
A stimulus buffer containing thallium and an EC20 concentration of an orthosteric agonist is added.[1]
-
-
Data Acquisition: The influx of thallium through the activated GIRK channels causes an increase in fluorescence, which is measured over time.
-
Analysis: The rate of fluorescence increase is used to determine the extent of channel activation and the potentiation by this compound.
Signaling Pathways of mGluR4, mGluR7, and mGluR8
The following diagrams, generated using Graphviz, illustrate the known signaling pathways for mGluR4, mGluR7, and mGluR8.
Canonical Gαi/o Signaling Pathway
All three receptors, mGluR4, mGluR7, and mGluR8, are coupled to Gαi/o proteins.[5][6] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7][[“]]
Caption: Canonical Gαi/o signaling pathway for mGluR4, mGluR7, and mGluR8.
Alternative Signaling Pathways
In addition to the canonical pathway, these receptors can engage in other signaling cascades.
Studies have shown that mGluR4 and mGluR7 can also couple to a phospholipase C (PLC) and protein kinase C (PKC) signaling pathway.[9][[“]]
Caption: PLC-PKC signaling pathway associated with mGluR4 and mGluR7.
mGluR7 and mGluR8 activation can lead to the modulation of presynaptic voltage-gated calcium channels (VGCCs) and G-protein-coupled inwardly rectifying potassium (GIRK) channels, primarily through the action of the Gβγ subunit.[7][11]
Caption: Modulation of ion channels by mGluR7 and mGluR8 via Gβγ subunits.
Conclusion
This compound serves as a valuable pharmacological tool for probing the function of group III mGluRs. Its characterization across mGluR4, mGluR7, and mGluR8 reveals a complex pharmacological profile with implications for understanding the nuanced roles of these receptors in synaptic transmission and neuronal excitability. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further elucidate the therapeutic potential of modulating these critical targets in the central nervous system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Pharmacological Modulation of mGluR8 reduces measures of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of metabotropic glutamate receptor 8 in neuropsychiatric and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of VU0155094: A Pan-Group III mGlu Receptor Positive Allosteric Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VU0155094 is a potent, small-molecule positive allosteric modulator (PAM) of group III metabotropic glutamate (mGlu) receptors, specifically targeting mGlu₄, mGlu₇, and mGlu₈. Its discovery has provided a valuable chemical tool to probe the therapeutic potential of modulating this receptor family, which is implicated in a variety of central nervous system disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) campaign of a large compound library.[1] The primary screen utilized a HEK293 cell line co-expressing rat mGlu₈ receptors and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] This system allows for the detection of receptor potentiation through a thallium flux assay, where an increase in thallium influx through the GIRK channels, triggered by receptor activation in the presence of an agonist, results in a measurable fluorescent signal.
From this initial screen, this compound emerged as a confirmed hit that demonstrated concentration-dependent potentiation of the mGlu₈ receptor response to glutamate.[1] Subsequent selectivity profiling revealed that this compound acts as a pan-group III mGlu receptor PAM, potentiating the responses of mGlu₄, mGlu₇, and mGlu₈ receptors.[1]
Synthesis of this compound
The synthesis of this compound is achieved through a two-step protocol.[1] The general scheme involves the formation of a biaryl ether followed by an amidation reaction.
Experimental Protocol: Synthesis of this compound
Step 1: Biaryl Ether Formation
A commercially available 4-amino-3-cyanophenol is reacted with a substituted fluoropyridine, such as 5-chloro-2-fluoropyridine, in the presence of a base. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism to yield the corresponding biaryl ether intermediate.
Step 2: Amidation
The resulting biaryl ether amine is then acylated with an acid chloride, for example, isobutyryl chloride, under basic conditions. This final step yields the desired product, this compound (N-(4-((5-chloropyridin-2-yl)oxy)-3-cyanophenyl)-2-methylpropanamide).
Pharmacological Characterization
The pharmacological activity of this compound was assessed using in vitro functional assays.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Potency of this compound at Group III mGlu Receptors
| Receptor | Assay Type | Agonist | Potency (EC₅₀) | Reference |
| mGlu₄ | Calcium Mobilization | Glutamate | 3.2 µM | [1] |
| mGlu₇ | Calcium Mobilization | L-AP4 | 1.5 µM | [1] |
| mGlu₈ | Thallium Flux | Glutamate | 1.6 µM | [1] |
| mGlu₈ | Calcium Mobilization | Glutamate | 900 nM | [1] |
Table 2: Off-Target Activity of this compound
| Target | Assay | Concentration | Activity | Reference |
| 68 Targets (Eurofins/PanLabs Panel) | Radioligand Binding | 10 µM | Inactive | [1] |
| Norepinephrine Transporter | Radioligand Binding | 10 µM | 50% Inhibition | [1] |
Experimental Protocols
3.2.1. Thallium Flux Assay (for mGlu₈)
This assay measures the potentiation of agonist-induced activation of co-expressed GIRK channels.
-
Cell Culture: HEK293 cells stably co-expressing the rat mGlu₈ receptor and GIRK1/2 channels are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.
-
Compound Addition: this compound is added to the wells at various concentrations.
-
Agonist Stimulation: An EC₂₀ concentration of glutamate is added to the wells.
-
Thallium Addition and Signal Detection: A solution containing thallium is added, and the resulting increase in fluorescence, corresponding to thallium influx through activated GIRK channels, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration-response curve for this compound is generated to determine its EC₅₀ value.
3.2.2. Calcium Mobilization Assay (for mGlu₄, mGlu₇, and mGlu₈)
This assay measures the potentiation of agonist-induced intracellular calcium release in cells co-expressing the receptor and a promiscuous G-protein.
-
Cell Culture: HEK293 cells stably co-expressing the target mGlu receptor (mGlu₄, mGlu₇, or mGlu₈) and a promiscuous G-protein (e.g., Gα₁₅ or Gqi5) are cultured.
-
Cell Plating: Cells are seeded into 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: this compound is added to the wells at various concentrations.
-
Agonist Stimulation: An EC₂₀ concentration of the appropriate agonist (glutamate for mGlu₄ and mGlu₈; L-AP4 for mGlu₇) is added.
-
Signal Detection: The increase in fluorescence due to the release of intracellular calcium is measured using a fluorescence plate reader.
-
Data Analysis: The concentration-response curve for this compound is generated to determine its EC₅₀ value.
Signaling Pathway
Group III mGlu receptors are coupled to the Gᵢ/ₒ family of G-proteins.[2] Upon activation by an agonist like glutamate, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] As a positive allosteric modulator, this compound enhances the effect of the agonist, leading to a more pronounced inhibition of adenylyl cyclase and a greater reduction in cAMP. This signaling cascade ultimately results in the modulation of downstream effectors, including ion channels, leading to presynaptic inhibition of neurotransmitter release.[3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabotropic glutamate receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Group II and III mGluRs-mediated presynaptic inhibition of EPSCs recorded from hippocampal interneurons of CA1 stratum lacunosum moleculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
VU0155094: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of VU0155094, a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support ongoing and future neuroscience research.
Core Compound Profile
This compound (also known as ML397) is a valuable research tool for studying the physiological roles of group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly presynaptic G-protein coupled receptors (GPCRs) that modulate neurotransmitter release.[1] this compound acts as a pan-group III mGluR PAM, potentiating the effects of orthosteric agonists like glutamate.[2]
Quantitative Data Summary
The following tables summarize the in vitro pharmacological profile of this compound across various group III mGluRs.
Table 1: Potency of this compound at Group III mGluRs
| Receptor | Agonist Used | Assay Type | Potency (EC₅₀/pEC₅₀) | Reference |
| mGluR4 | Glutamate (EC₂₀) | Calcium Mobilization (Gαqi5) | 3.2 µM | [2] |
| mGluR7 | L-AP4 (EC₂₀) | Calcium Mobilization (Gα₁₅) | 1.5 µM | [2] |
| mGluR8 | Glutamate (EC₂₀) | Thallium Flux (GIRK) | 1.6 µM (pEC₅₀ = 5.79 ± 0.07) | [2] |
| mGluR8 | Glutamate (EC₂₀) | Calcium Mobilization (Gα₁₅) | 900 nM | [2] |
Table 2: Fold-Shift in Agonist Potency by this compound at mGluR8
| This compound Concentration | Agonist | Assay | Fold-Shift in Glutamate Potency | Reference |
| 10 µM | Glutamate | Thallium Flux (GIRK) | 7.7-fold | [2] |
| 1 µM | Glutamate | Calcium Mobilization (Gα₁₅) | 2.7-fold | [2] |
| 3 µM | Glutamate | Calcium Mobilization (Gα₁₅) | 6.4-fold | [2] |
| 10 µM | Glutamate | Calcium Mobilization (Gα₁₅) | 13.3-fold | [2] |
| 30 µM | Glutamate | Calcium Mobilization (Gα₁₅) | 21.4-fold | [2] |
Signaling Pathways and Mechanism of Action
This compound enhances the signal of group III mGluRs, which are canonically coupled to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to a reduction in neurotransmitter release.
Caption: Signaling pathway of group III mGluRs potentiated by this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Calcium Mobilization Assay
This assay measures the potentiation of agonist-induced intracellular calcium mobilization in cells co-expressing a group III mGluR and a promiscuous G-protein (Gα₁₅) or a chimeric G-protein (Gαqi5) that couples to the phospholipase C pathway.
Methodology:
-
Cell Culture: HEK293 cells stably co-expressing the rat mGluR of interest (mGluR4, mGluR7, or mGluR8) and the corresponding G-protein are plated in 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Addition: this compound is added to the wells at various concentrations and incubated for a specified period (e.g., 2 minutes).
-
Agonist Stimulation: An EC₂₀ concentration of the orthosteric agonist (glutamate for mGluR4 and mGluR8; L-AP4 for mGluR7) is added to stimulate the receptor.
-
Data Acquisition: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ of this compound's potentiation.
Thallium Flux Assay (GIRK Channel Activity)
This assay assesses the activation of Gαi/o-coupled receptors by measuring the flux of thallium (a surrogate for potassium) through co-expressed GIRK channels.
Methodology:
-
Cell Line: A cell line co-expressing the rat mGluR (e.g., mGluR8) and GIRK1/2 channels is used.
-
Plating: Cells are plated in 384-well plates.
-
Compound Incubation: Increasing concentrations of this compound are applied to the cells.
-
Agonist Application: An EC₂₀ concentration of glutamate is added.
-
Thallium Flux Measurement: A thallium-sensitive dye is used, and the flux of thallium into the cells upon channel opening is measured as an increase in fluorescence.
-
Analysis: The potentiation of the glutamate response by this compound is quantified to determine its pEC₅₀.
Extracellular Field Potential Recordings in Hippocampal Slices
This electrophysiological technique is used to assess the effect of this compound on synaptic transmission in a native tissue setting. The Schaffer collateral-CA1 synapse is often used as it primarily expresses mGluR7.[1][2]
Methodology:
-
Slice Preparation: Acute hippocampal slices (e.g., 300-400 µm thick) are prepared from rodents (e.g., C57BL6/J mice) in ice-cold cutting solution.
-
Recording: Slices are transferred to a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are evoked by stimulating the Schaffer collateral pathway and recorded in the stratum radiatum of the CA1 region.
-
Baseline Recording: A stable baseline of fEPSPs is established.
-
Compound Application: this compound is bath-applied to the slice, followed by an orthosteric agonist (e.g., LSP4-2022).
-
Data Acquisition and Analysis: The slope of the fEPSP is measured to quantify synaptic strength. The effect of this compound on the agonist-induced reduction of the fEPSP slope is determined. Paired-pulse facilitation is also often measured to assess presynaptic mechanisms.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for characterizing this compound and the logical basis of its action.
Caption: Experimental workflow for the identification and characterization of this compound.
Caption: Logical diagram illustrating the action of this compound as a PAM.
Off-Target Activity
Selectivity profiling of this compound at a concentration of 10 µM against a panel of 68 common off-targets revealed a generally clean profile.[2] The only notable activity was a 50% inhibition of radioligand binding at the norepinephrine transporter.[2]
Summary and Future Directions
This compound is a well-characterized pan-group III mGluR positive allosteric modulator that serves as a critical tool for elucidating the roles of these receptors in the central nervous system. Its utility has been demonstrated in both recombinant systems and native brain tissue. Future research could further explore its potential in in vivo models of neurological and psychiatric disorders, taking into account its pharmacokinetic properties and off-target profile. The detailed methodologies provided herein should facilitate the replication and extension of these foundational studies.
References
The Role of VU0155094 in Modulating Glutamate Signaling: A Technical Guide
Introduction
VU0155094, also known as ML397, is a significant pharmacological tool for researchers studying the intricacies of glutamate signaling.[1][2][3] Developed at the Vanderbilt Center for Neuroscience Drug Discovery, this small molecule acts as a positive allosteric modulator (PAM) with differential activity across the group III metabotropic glutamate receptors (mGluRs).[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data from key experiments, and detailed experimental protocols to facilitate further research in neuroscience and drug development.
Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly located on presynaptic terminals in the central nervous system.[2] Their activation typically leads to a reduction in the release of neurotransmitters such as glutamate and GABA.[3][4] this compound, as a pan-group III mGluR PAM, enhances the response of these receptors to their endogenous ligand, glutamate, offering a nuanced approach to modulating synaptic transmission.[2]
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on group III mGluRs, a site distinct from the orthosteric binding site where glutamate binds. This binding event does not activate the receptor on its own but rather potentiates the receptor's response to an orthosteric agonist.[2] This modulatory activity is characterized by a leftward shift in the concentration-response curve of the agonist, indicating an increase in agonist potency.[2]
The activity of this compound has been shown to be "probe dependent," meaning its effects can vary depending on the specific orthosteric agonist used in the experiment (e.g., glutamate vs. L-AP4).[2][3] This highlights the complexity of its interaction with the receptor and the importance of experimental context.
Quantitative Data
The following tables summarize the in vitro pharmacological characterization of this compound at various group III mGluRs. The data is primarily derived from studies by Jalan-Sakrikar et al. (2014).
Table 1: Potency of this compound at Group III mGluRs
| Receptor | Agonist Used | Assay Type | This compound Potency (EC50) |
| mGluR4 | Glutamate | Calcium Mobilization | 3.2 µM |
| mGluR7 | L-AP4 | Calcium Mobilization | 1.5 µM |
| mGluR8 | Glutamate | Thallium Flux | 1.6 µM |
| mGluR8 | Glutamate | Calcium Mobilization | 900 nM |
Data sourced from Jalan-Sakrikar et al., 2014.[2]
Table 2: Effect of this compound on Glutamate Potency at mGluR8
| This compound Concentration | Fold-Shift of Glutamate Concentration-Response Curve |
| 1 µM | 2.7-fold |
| 3 µM | 6.4-fold |
| 10 µM | 13.3-fold |
| 30 µM | 21.4-fold |
Data sourced from Jalan-Sakrikar et al., 2014.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway modulated by this compound and a typical experimental workflow for its characterization.
Caption: Signaling cascade of group III mGluRs modulated by this compound.
Caption: Workflow for characterizing novel mGluR modulators like this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of key experimental protocols used in the characterization of this compound.
Calcium Mobilization Assay
This assay is used to measure the activation of Gq-coupled receptors or, in the case of Gi/o-coupled receptors like group III mGluRs, through the co-expression of a promiscuous G-protein such as Gα15 or a chimeric G-protein like Gqi5.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the mGluR of interest (e.g., mGluR4) and a suitable G-protein (e.g., Gqi5) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer at 37°C for a specified time.
-
Compound Addition: A fluorescent imaging plate reader (FLIPR) is used to measure fluorescence. A baseline reading is taken before the addition of this compound or vehicle.
-
Agonist Addition: After a short incubation with this compound, an EC20 concentration of the agonist (e.g., glutamate) is added, and the fluorescence signal is continuously measured.
-
Data Analysis: The increase in intracellular calcium is quantified by the change in fluorescence intensity. Potency (EC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Thallium Flux Assay
This assay measures the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are downstream effectors of Gi/o-coupled receptors.
-
Cell Line: A cell line co-expressing the mGluR of interest (e.g., mGluR8) and GIRK channels is used.
-
Cell Plating and Dye Loading: Similar to the calcium mobilization assay, cells are plated in 384-well plates and loaded with a thallium-sensitive dye (e.g., FluxOR).
-
Compound and Agonist Application: Using a FLIPR, this compound is added, followed by a mixture of thallium sulfate and an EC20 concentration of the agonist (e.g., glutamate).
-
Signal Detection: The influx of thallium through the activated GIRK channels causes an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase is proportional to the channel activity. This data is used to determine the potency and efficacy of this compound.
Conclusion
This compound is a valuable research tool that has provided new insights into the biology of group III metabotropic glutamate receptors.[2] Its characterization as a pan-group III mGluR PAM with differential activities underscores the potential for developing selective modulators to fine-tune glutamate signaling in the brain. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of neurological and psychiatric disorders where modulation of glutamate transmission is a therapeutic goal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Foundational Research on VU0155094: A Technical Guide
Introduction
VU0155094, also known as ML397, is a small molecule that functions as a positive allosteric modulator (PAM) of group III metabotropic glutamate (mGlu) receptors.[1][2][3] These receptors, which include mGlu4, mGlu6, mGlu7, and mGlu8, are G-protein coupled receptors (GPCRs) that play crucial roles in modulating neurotransmission throughout the central nervous system.[2][3] this compound is characterized as a "pan-group III PAM" due to its activity across multiple members of this receptor family.[1] While it lacks selectivity for a single subtype, it has proven to be an invaluable pharmacological tool for studying the physiological roles of group III mGlu receptors, particularly in contexts where a specific subtype, like mGlu7, is known to be exclusively expressed.[1][2] This guide provides an in-depth overview of the foundational research on this compound's effects, detailing its pharmacological profile, mechanism of action, and the key experimental protocols used in its characterization.
Pharmacological Profile and Data Presentation
This compound potentiates the response of group III mGlu receptors to orthosteric agonists. It does not exhibit agonist activity on its own but enhances the potency and/or efficacy of endogenous ligands like glutamate or synthetic agonists such as L-AP4.[1] Its activity has been quantified across several group III mGlu receptors, revealing similar potency for each.
Table 1: Quantitative Pharmacological Data for this compound
| Receptor Subtype | Assay Type | Agonist Used | Potency (EC₅₀) | Source |
|---|---|---|---|---|
| mGlu₄ | Calcium Mobilization | Glutamate (EC₂₀) | 3.2 µM | [1] |
| mGlu₇ | Calcium Mobilization | L-AP4 (EC₂₀) | 1.5 µM | [1] |
| mGlu₈ | Calcium Mobilization | Glutamate (EC₂₀) | 900 nM | [1] |
| Rat mGlu₈ | Thallium Flux (GIRK) | Glutamate (EC₂₀) | 1.6 µM |[1] |
Selectivity and Off-Target Profile:
-
Group Selectivity : this compound potentiates responses at mGlu4, mGlu6, mGlu7, and mGlu8 but is inactive at other mGlu receptor groups.[1]
-
Ancillary Pharmacology : In a broad panel of 68 other targets, this compound was found to be inactive, with the only exception being a 50% inhibition of radioligand binding at the norepinephrine transporter when tested at a 10 µM concentration.[1] This suggests a relatively clean off-target profile.[1]
Mechanism of Action
As a positive allosteric modulator, this compound binds to a site on the mGlu receptor that is topographically distinct from the orthosteric binding site where glutamate binds.[4][5] This binding event induces a conformational change in the receptor that enhances its response to an orthosteric agonist. This can manifest as an increase in agonist affinity (a leftward shift in the concentration-response curve) and/or an increase in agonist efficacy (a greater maximal response).[1][6]
Probe Dependence: A key characteristic of this compound is its "probe dependence," meaning its modulatory effects can differ depending on the specific orthosteric agonist used in the assay.[1][3][7] For instance, at mGlu7, the affinity of this compound was four times greater when L-AP4 was the agonist compared to when glutamate was used.[1] This phenomenon highlights the complex interplay between the orthosteric and allosteric binding sites on different receptor subtypes.[1]
Signaling Pathway: Group III mGlu receptors are canonically coupled to Gαi/o proteins. Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This compound enhances this signaling cascade in the presence of an agonist.
Experimental Protocols
The foundational characterization of this compound relied on specific in vitro assays and ex vivo electrophysiology.
1. Calcium Mobilization Assay
This assay is used to measure receptor activation by coupling the Gαi/o-linked mGlu receptors to the Gαq pathway, which results in a measurable release of intracellular calcium.
-
Principle : Group III mGlu receptors are artificially coupled to a calcium signaling pathway by co-expressing them with a "promiscuous" or "chimeric" G-protein, such as Gα₁₅ or Gqi5, in a cell line like HEK293 or CHO.[1][7][8] Activation of the receptor now leads to an increase in intracellular calcium ([Ca²⁺]i).
-
Methodology :
-
Cell Plating : HEK293 or CHO cells stably co-expressing the target mGlu receptor (e.g., mGlu4) and a chimeric G-protein (e.g., Gqi5) are plated into 384-well microplates.[7]
-
Dye Loading : Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which enters the cells and is cleaved to its active form.[7]
-
Compound Addition : A baseline fluorescence is measured. This compound is added at various concentrations and allowed to incubate for a short period (e.g., 2 minutes).[1]
-
Agonist Stimulation : A fixed, sub-maximal (EC₂₀) concentration of an orthosteric agonist (e.g., glutamate) is added to stimulate the receptor.[1]
-
Signal Detection : The change in fluorescence intensity, corresponding to the increase in [Ca²⁺]i, is measured over time using an instrument like a Functional Drug Screening System (FDSS).[7]
-
Analysis : The potentiation by this compound is quantified by the increase in the agonist-stimulated calcium response.
-
2. Thallium Flux Assay (GIRK Assay)
This assay provides a more direct measure of Gαi/o pathway activation by monitoring the activity of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
-
Principle : Activation of Gαi/o-coupled receptors causes the Gβγ subunit to dissociate and directly activate GIRK channels. These channels are permeable to potassium and thallium (Tl⁺) ions. A Tl⁺-sensitive fluorescent dye is used to measure channel opening.
-
Methodology :
-
Cell Plating : HEK293 cells co-expressing the target mGlu receptor (e.g., mGlu8) and GIRK1/2 channels are plated in 384-well plates.[1][7]
-
Dye Loading : Cells are loaded with a Tl⁺-sensitive dye.
-
Compound Application : An assay buffer containing this compound and an EC₂₀ concentration of glutamate is prepared.
-
Signal Detection : A stimulus buffer containing Tl⁺ is added to the wells, and the increase in fluorescence is immediately measured as Tl⁺ flows into the cells through the activated GIRK channels.[1]
-
Analysis : The potentiation by this compound is determined by the increased rate of thallium flux compared to the agonist alone.
-
3. Extracellular Field Electrophysiology
This technique is used to assess the functional consequences of this compound modulation on synaptic transmission in a native tissue environment.[2]
-
Principle : The effect of this compound on presynaptic mGlu7 receptors is measured by recording field excitatory postsynaptic potentials (fEPSPs) at a synapse known to exclusively express mGlu7, such as the Schaffer collateral-CA1 (SC-CA1) synapse in the hippocampus.[1] Activation of these presynaptic autoreceptors inhibits glutamate release, leading to a reduction in the fEPSP slope.
-
Methodology :
-
Slice Preparation : Acute hippocampal brain slices are prepared from mice (e.g., 6-week-old C57BL6/J).[1]
-
Recording Setup : Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid. A stimulating electrode is placed in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording : Baseline fEPSPs are recorded.
-
Compound Application : An orthosteric agonist (e.g., LSP4-2022) is applied to inhibit synaptic transmission. Subsequently, this compound is co-applied with the agonist.
-
Data Acquisition : The slope of the fEPSP is measured. A potentiation of the agonist's inhibitory effect by this compound is observed as a further reduction in the fEPSP slope.[1] The paired-pulse ratio is often measured to confirm a presynaptic mechanism of action.[1]
-
Conclusion
This compound is a foundational tool compound that has significantly advanced the study of group III metabotropic glutamate receptors. Although its lack of subtype selectivity limits its therapeutic potential, its characterization has provided critical proof-of-concept that mGlu7 activity can be modulated via positive allosteric modulation.[2][3] The detailed in vitro and electrophysiological protocols used to profile this compound have established a clear framework for the discovery and development of more selective and potent modulators targeting this important class of receptors for potential treatment of neurological and psychiatric disorders.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterisation of allosteric modulators at human mGlu5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of a novel metabotropic glutamate receptor 4 (mGlu4) antagonist: Unexpected ‘molecular switch’ from a closely related mGlu4 positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VU0155094 (ML397) in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro characterization of VU0155094 (also known as ML397), a positive allosteric modulator (PAM) of group III metabotropic glutamate (mGlu) receptors.
Introduction
This compound is a valuable research tool for studying the function of group III mGlu receptors, which include mGlu4, mGlu6, mGlu7, and mGlu8.[1][2] As a PAM, this compound enhances the response of these receptors to their endogenous ligand, glutamate, or other orthosteric agonists.[1] It displays differential activity across the various group III mGlu receptors and its effects can be influenced by the specific orthosteric agonist used in the assay.[1][2][3] These characteristics make it a useful probe for dissecting the pharmacology and signaling of this receptor family.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound.
Table 1: Potency of this compound at Group III mGlu Receptors
| Receptor | Assay Type | Orthosteric Agonist | Potency (EC₅₀/IC₅₀) | Reference |
| Rat mGlu₈ | Thallium Flux (GIRK) | Glutamate (EC₂₀) | 1.6 µM | [1] |
| Human mGlu₄ | Calcium Mobilization | Glutamate (EC₂₀) | 3.2 µM | [1] |
| Rat mGlu₇ | Calcium Mobilization | L-AP4 (EC₂₀) | 1.5 µM | [1] |
| Rat mGlu₈ | Calcium Mobilization | Glutamate (EC₂₀) | 900 nM | [1] |
Table 2: Selectivity and Off-Target Profile of this compound
| Target | Assay Type | Result | Concentration Tested | Reference |
| Rat mGlu₂ | Agonist Fold-Shift | Inactive | 10 µM | [1] |
| 68 Targets Panel | Radioligand Binding | Inactive on 67 targets | 10 µM | [1] |
| Norepinephrine Transporter | Radioligand Binding | 50% inhibition | 10 µM | [1] |
Signaling Pathway
This compound acts as a positive allosteric modulator of group III mGlu receptors. These G-protein coupled receptors (GPCRs) primarily couple to Gαi/o proteins. In experimental settings, they can be coupled to chimeric G-proteins (like Gαq/i5 or Gα₁₅) to elicit a calcium response, or co-expressed with G-protein-coupled inwardly-rectifying potassium (GIRK) channels to measure ion flux.
This compound Signaling Pathways
Experimental Protocols
Preparation of this compound Stock Solutions
For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.[4]
-
Reagent: this compound powder, DMSO (hygroscopic, use newly opened).
-
Procedure:
Calcium Mobilization Assay
This assay measures the potentiation of an orthosteric agonist-induced intracellular calcium increase in cells expressing a group III mGlu receptor coupled to a chimeric G-protein (e.g., Gα₁₅ or Gqi5).[1][3]
-
Cell Lines: HEK293 or CHO cells stably expressing the desired mGlu receptor (e.g., human mGlu4) and a chimeric G-protein (e.g., Gqi5).[1][4]
-
Reagents:
-
Protocol:
-
Seed the cells in 384-well black-walled, clear-bottom plates and culture overnight.[5]
-
Remove the culture medium and incubate the cells with Fluo-4 AM dye (e.g., 1 µM) at room temperature for approximately 50 minutes.[3]
-
Wash the cells with assay buffer to remove excess dye.[3]
-
Add this compound at various concentrations and incubate for a short period (e.g., 2 minutes).[1]
-
Add the orthosteric agonist at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
Measure the fluorescence intensity using a suitable plate reader to determine the increase in intracellular calcium.
-
Calcium Mobilization Assay Workflow
Thallium Flux Assay (for GIRK Channel Activation)
This assay measures the activation of co-expressed G-protein-coupled inwardly-rectifying potassium (GIRK) channels as a readout for mGlu receptor activation. The influx of thallium (Tl⁺), a surrogate for K⁺, is measured using a Tl⁺-sensitive fluorescent dye.[1][6]
-
Cell Line: HEK293 cells stably co-expressing the desired mGlu receptor (e.g., rat mGlu₈) and GIRK1/2 channels.[1]
-
Reagents:
-
Assay buffer.
-
Thallium-sensitive dye.
-
Orthosteric agonist (e.g., Glutamate).
-
This compound working solutions.
-
-
Protocol:
-
Seed the cells in 384-well plates.[6]
-
Load the cells with a thallium-sensitive fluorescent dye.
-
Add this compound at various concentrations in the presence of an EC₂₀ concentration of the orthosteric agonist.
-
Add a solution containing thallium sulfate.
-
Immediately measure the change in fluorescence over time using a suitable plate reader. An increase in fluorescence indicates Tl⁺ influx through activated GIRK channels.
-
Thallium Flux Assay Workflow
Data Analysis and Interpretation
The data from the concentration-response experiments should be plotted using a non-linear regression model to determine the EC₅₀ (potency) and maximal response (efficacy) of this compound. The fold-shift in the potency of the orthosteric agonist in the presence of this compound can also be calculated to quantify the magnitude of positive allosteric modulation. It is important to note that the observed potency and efficacy of this compound can be "probe dependent," meaning the results may vary depending on the orthosteric agonist used (e.g., glutamate vs. L-AP4).[1][3]
Conclusion
This compound is a non-selective positive allosteric modulator of group III mGlu receptors, making it a critical tool for investigating the therapeutic potential and physiological roles of these receptors. The protocols outlined in this document provide a framework for the in vitro characterization of this compound and other similar allosteric modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Acting at Site Distinct from 2-Methyl-6-(phenylethynyl)-pyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0155094 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155094 is a potent and selective positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR7, and mGluR8.[1][2][3] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to an orthosteric agonist, such as the endogenous ligand glutamate or synthetic agonists like L-AP4.[1][4] This property makes this compound a valuable tool for studying the physiological roles of group III mGluRs in the central nervous system, where they are predominantly located presynaptically and modulate neurotransmitter release.[1][3] These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for therapeutic development.[2][3]
These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to investigate the function and pharmacology of group III mGluRs.
Data Presentation
Table 1: In Vitro Potency of this compound at Group III mGluRs
| Receptor | Agonist Used | Assay Type | Potency (EC₅₀) | Reference |
| mGluR4 | Glutamate (EC₂₀) | Calcium Mobilization | 3.2 µM | [1] |
| mGluR7 | L-AP4 (EC₂₀) | Calcium Mobilization | 1.5 µM | [1] |
| mGluR8 | Glutamate (EC₂₀) | Thallium Flux (GIRK) | 1.6 µM | [1] |
| mGluR8 | Glutamate (EC₂₀) | Calcium Mobilization | 900 nM | [1] |
Table 2: Recommended Handling and Storage of this compound
| Parameter | Recommendation | Reference |
| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. | [5] |
| Solvent | For in vitro experiments, dissolve in DMSO to prepare a concentrated stock solution. | [5] |
| Working Solution | Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate assay buffer. Ensure the final DMSO concentration is low (typically <0.1%) to avoid off-target effects. | [4] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Group III mGluRs
Group III metabotropic glutamate receptors are G-protein coupled receptors that primarily couple to the Gi/o pathway. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. This compound, as a PAM, binds to an allosteric site on the receptor, enhancing the conformational changes induced by the agonist and thereby potentiating these downstream signaling events.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the activity of this compound in a cell-based assay.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is designed to measure the potentiation of agonist-induced intracellular calcium mobilization by this compound in cells co-expressing a group III mGluR and a promiscuous G-protein (e.g., Gα₁₅ or Gqi5) that couples the receptor to the phospholipase C pathway.
Materials:
-
HEK293 or CHO cells stably co-expressing the desired group III mGluR and a promiscuous G-protein.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Agonist stock solution (e.g., Glutamate or L-AP4 at 100 mM in water).
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells into 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a dilution series of this compound in assay buffer. Also, prepare the agonist solution at a concentration that will yield an EC₂₀ response in the final assay volume.
-
Assay Protocol: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescence plate reader and begin recording baseline fluorescence. c. After a stable baseline is established, inject the this compound dilutions into the wells and incubate for 2-5 minutes.[6] d. Following the pre-incubation, inject the EC₂₀ concentration of the agonist. e. Continue to record the fluorescence signal for at least 2 minutes to capture the peak response.
-
Data Analysis: a. For each well, calculate the change in fluorescence from baseline to the peak response after agonist addition. b. Plot the response as a function of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC₅₀ of this compound.
Protocol 2: Thallium Flux Assay for GIRK Channel Activation
This protocol measures the activation of co-expressed G-protein-coupled inwardly-rectifying potassium (GIRK) channels as a readout of Gi/o-coupled mGluR activity.
Materials:
-
HEK293 cells stably co-expressing the desired group III mGluR and GIRK channels.
-
Culture medium.
-
Chloride-free assay buffer.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).
-
This compound stock solution.
-
Agonist stock solution.
-
Thallium-containing stimulus buffer.
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Plate the cells as described in Protocol 1.
-
Dye Loading: On the day of the assay, load the cells with the thallium-sensitive dye according to the manufacturer's instructions.
-
Compound and Agonist Preparation: Prepare serial dilutions of this compound and an EC₂₀ concentration of the agonist in chloride-free assay buffer.
-
Assay Protocol: a. Place the plate in the fluorescence plate reader. b. Add the this compound dilutions to the wells, followed immediately by the EC₂₀ agonist concentration. c. After a 2-minute incubation, inject the thallium-containing stimulus buffer. d. Immediately begin recording the fluorescence kinetics.
-
Data Analysis: a. Determine the initial rate of fluorescence increase, which corresponds to the rate of thallium influx. b. Plot the rate of thallium influx against the concentration of this compound. c. Fit the data to determine the EC₅₀ of this compound.[1]
Conclusion
This compound is a versatile pharmacological tool for investigating the function of group III mGluRs in vitro. The protocols outlined above provide a framework for characterizing the positive allosteric modulatory effects of this compound in cell culture systems. Researchers should optimize cell densities, compound incubation times, and agonist concentrations for their specific cell lines and assay conditions to ensure robust and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Mobilization Assay Using VU0155094
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155094 is a positive allosteric modulator (PAM) that exhibits activity across the group III metabotropic glutamate receptors (mGluRs), including mGluR4, mGluR7, and mGluR8.[1][2] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to an orthosteric agonist, such as the endogenous ligand glutamate.[1] This characteristic makes this compound a valuable pharmacological tool for investigating the therapeutic potential of modulating group III mGluRs in various neurological and psychiatric disorders.[2]
Group III mGluRs are typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase. To measure the activity of these receptors using a calcium mobilization assay, a common technique involves the co-expression of the receptor with a promiscuous G-protein, such as Gα15 or a chimeric G-protein like Gαqi5.[1][3] These G-proteins redirect the intracellular signal to the Gαq pathway, leading to the activation of phospholipase C (PLC), generation of inositol trisphosphate (IP3), and a subsequent increase in intracellular calcium (Ca2+) from the endoplasmic reticulum.[3][4] This calcium flux can be quantified using fluorescent calcium indicators like Fluo-4.[3]
These application notes provide a detailed protocol for utilizing a calcium mobilization assay to characterize the pharmacological activity of this compound on the mGluR4 receptor.
Data Presentation
Table 1: Pharmacological Properties of this compound at Group III mGluRs
| Receptor Subtype | Assay Type | Orthosteric Agonist | This compound Potency (EC₅₀) | Reference |
| mGluR4 | Calcium Mobilization (co-expressed with Gqi5) | Glutamate (EC₂₀) | 3.2 µM | [1] |
| mGluR7 | Calcium Mobilization (co-expressed with Gα15) | L-AP4 (EC₂₀) | 1.5 µM | [1] |
| mGluR8 | Calcium Mobilization (co-expressed with Gα15) | Glutamate (EC₂₀) | 900 nM | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway of a Gαi/o-coupled receptor, such as mGluR4, when co-expressed with a promiscuous G-protein (Gα15/qi5) to enable a calcium mobilization assay.
Figure 1. mGluR4 signaling pathway for calcium mobilization.
Experimental Protocols
This protocol outlines the procedure for a calcium mobilization assay to determine the potency of this compound as a positive allosteric modulator of the mGluR4 receptor. The assay is designed for a 384-well plate format and utilizes the Fluo-4 NW (No-Wash) Calcium Assay Kit.
Materials and Reagents:
-
HEK293 or CHO cells stably co-expressing human mGluR4 and a promiscuous G-protein (e.g., Gα15 or Gqi5)
-
This compound
-
L-glutamate
-
Fluo-4 NW Calcium Assay Kit
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Probenecid
-
Black-walled, clear-bottom 384-well microplates, poly-D-lysine coated
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the mGluR4-expressing cells into black-walled, clear-bottom 384-well plates at a density of 10,000 to 20,000 cells per well in 25 µL of culture medium.[5]
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration range for testing (e.g., 0.1 nM to 100 µM). This will be your PAM plate.
-
Prepare an agonist plate containing L-glutamate at a concentration that will elicit an EC₂₀ response (the concentration that gives 20% of the maximal response). This concentration must be predetermined in a separate agonist dose-response experiment.
-
-
Dye Loading:
-
Prepare the Fluo-4 NW dye loading solution according to the manufacturer's protocol, typically by mixing the dye concentrate with assay buffer containing probenecid.[6]
-
On the day of the assay, remove the culture medium from the cell plate.
-
Add 25 µL of the Fluo-4 NW dye loading solution to each well.[5]
-
Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature, protected from light.[5][7]
-
-
Calcium Mobilization Assay:
-
Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[5]
-
Program the instrument for a kinetic read with two additions.
-
Place the cell plate, PAM plate, and agonist plate into the instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will perform the first addition: transfer a set volume (e.g., 12.5 µL) from the PAM plate (containing various concentrations of this compound or vehicle) to the cell plate.
-
Incubate for a predetermined period (e.g., 2-15 minutes) to allow the PAM to interact with the receptor.
-
The instrument will perform the second addition: transfer a set volume (e.g., 12.5 µL) from the agonist plate (containing the EC₂₀ concentration of L-glutamate) to the cell plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition for each well.
-
Normalize the data by expressing the response in each well as a percentage of the control response (EC₂₀ of glutamate in the presence of vehicle).
-
To determine the EC₅₀ of this compound as a PAM, plot the potentiation of the glutamate response against the concentration of this compound.
-
Fit the concentration-response curve using a four-parameter logistic equation to obtain the EC₅₀ value.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the calcium mobilization assay.
Figure 2. Experimental workflow for the this compound calcium assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. content.abcam.com [content.abcam.com]
Application Notes and Protocols for VU0155094 in GIRK-Mediated Thallium Flux Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the positive allosteric modulator (PAM) VU0155094 in G protein-coupled inwardly rectifying potassium (GIRK) channel-mediated thallium flux assays. This assay is a powerful tool for studying the function of Gi/o-coupled G protein-coupled receptors (GPCRs).
Introduction
GIRK channels are critical regulators of neuronal excitability and heart rate.[1][2] Their activation, often downstream of Gi/o-coupled GPCRs, leads to potassium ion efflux and hyperpolarization of the cell membrane. The thallium flux assay is a fluorescence-based method that provides a robust and high-throughput means to measure the activity of potassium channels, including GIRK channels.[3][4] Thallium ions (Tl+) are permeable through K+ channels and can be detected by a specific fluorescent dye inside the cell, offering a surrogate measure of channel activity.[3]
This compound is a known positive allosteric modulator of group III metabotropic glutamate receptors (mGluRs).[5][6] Its activity is often characterized using GIRK-mediated thallium flux assays, as group III mGluRs couple to Gi/o proteins, which in turn activate GIRK channels.[7] These notes will detail how to use this compound as a test compound in such assays.
Data Presentation
The following table summarizes the quantitative data for this compound's activity at various group III mGlu receptors as determined by GIRK-mediated thallium flux assays and other methods.
| Receptor | Parameter | Value (µM) | Assay Type | Reference |
| rat mGlu8 | pEC50 | 1.6 | GIRK-mediated thallium flux | [5] |
| mGlu4 | pEC50 | 3.2 | Not specified | [5] |
| mGlu7 | pEC50 | 1.5 | Not specified | [5] |
| mGlu8 | pEC50 | 0.9 | Not specified | [5] |
| mGlu4 | EC50 | 3.4 | Not specified | [8] |
| mGlu7 | EC50 | 1.5 | Not specified | [8] |
| mGlu8 | EC50 | 0.929 | Not specified | [8] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway from a Gi/o-coupled GPCR to the activation of a GIRK channel, leading to thallium influx.
Caption: Gi/o-GPCR signaling pathway leading to GIRK activation and thallium influx.
Experimental Protocols
Principle of the GIRK-Mediated Thallium Flux Assay
This assay quantifies the influx of thallium (Tl+) through activated GIRK channels in a cellular context. Cells co-expressing a Gi/o-coupled GPCR and GIRK channels are loaded with a Tl+-sensitive fluorescent dye. Upon activation of the GPCR by an agonist, the subsequent activation of GIRK channels allows Tl+ to enter the cell, leading to an increase in fluorescence. The effect of a modulator like this compound can be assessed by its ability to potentiate the agonist-induced fluorescence signal.
Materials and Reagents
-
Cell Line: HEK293 cells stably co-expressing the Gi/o-coupled GPCR of interest (e.g., mGluR8) and GIRK1/2 channels (HEK/GIRK cells).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Plates: 384-well, black-walled, clear-bottom, amine-coated assay plates.
-
Thallium-sensitive dye: Commercially available kits such as FluxOR™ Potassium Ion Channel Assay Kit.
-
Assay Buffer (HBSS): Hank's Balanced Salt Solution.
-
Stimulant Buffer: Assay buffer containing thallium sulfate.
-
Agonist: A known agonist for the GPCR of interest (e.g., L-AP4 for group III mGluRs).
-
Test Compound: this compound.
-
Control Compounds: Positive and negative controls for the GPCR.
Experimental Workflow Diagram
Caption: Workflow for the GIRK-mediated thallium flux assay.
Detailed Protocol for 384-Well Plate Format
-
Cell Seeding:
-
Culture HEK/GIRK cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into 384-well, amine-coated assay plates at a density of 15,000 cells per well in a volume of 20 µL.[9]
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the thallium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates.
-
Add 20 µL of the dye solution to each well.
-
Incubate the plates at room temperature for 60-90 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of the agonist at a concentration that elicits a submaximal response (e.g., EC20).
-
Add the desired concentration of this compound and the agonist to the wells. The final volume in the well before the addition of the stimulant buffer should be consistent across all wells.
-
-
Thallium Addition and Fluorescence Reading:
-
Place the assay plate into a fluorescence microplate reader equipped with an automated liquid handling system.
-
Set the excitation and emission wavelengths appropriate for the dye (e.g., ~490 nm excitation and ~520 nm emission).[10]
-
Begin recording a baseline fluorescence reading for approximately 10-20 seconds.
-
Using the automated liquid handler, add 10 µL of the thallium-containing stimulant buffer to each well.[10]
-
Continue recording the fluorescence for an additional 90-120 seconds.[10]
-
-
Data Analysis:
-
The increase in fluorescence intensity over time reflects the rate of thallium influx.
-
Calculate the response for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the response as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the pEC50 or EC50 value for this compound.
-
Conclusion
The GIRK-mediated thallium flux assay is a reliable and high-throughput method for characterizing the activity of compounds that modulate Gi/o-coupled GPCRs. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in these assays to study group III mGluR function and for broader drug discovery applications targeting Gi/o-coupled signaling pathways.
References
- 1. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Cell-Based Thallium-Influx Fluorescence Assay for Kv10.1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel assay of Gi/o-linked G protein-coupled receptor coupling to potassium channels provides new insights into the pharmacology of the group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery and characterization of a centrally penetrant (ML396) and a peripherally restricted (ML397) pan-Group III mGlu positive allosteric modulators - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for Electrophysiology Experiments Using VU0155094
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155094 is a positive allosteric modulator (PAM) that exhibits activity across group III metabotropic glutamate receptors (mGluRs), including mGluR4, mGluR7, and mGluR8.[1] As a PAM, this compound enhances the receptor's response to an orthosteric agonist, such as glutamate or a synthetic agonist like L-AP4 or LSP4-2022. It has been demonstrated to be a valuable pharmacological tool for studying the physiological roles of group III mGluRs, particularly in the context of synaptic transmission.[1][2] Notably, its utility has been highlighted in electrophysiological studies at the hippocampal Schaffer collateral-CA1 (SC-CA1) synapse, a region where mGluR7 is the predominantly expressed group III mGluR.[1] These application notes provide detailed protocols for utilizing this compound in electrophysiology experiments to investigate its modulatory effects on synaptic function.
Data Presentation
The following tables summarize the in vitro potency of this compound at different group III mGluR subtypes and its observed effects in electrophysiology experiments.
Table 1: In Vitro Potency of this compound at Group III mGluR Subtypes
| Receptor Subtype | Assay Type | Agonist | Potency (EC₅₀/pEC₅₀) | Reference |
| mGluR4 | Calcium Mobilization | Glutamate (EC₂₀) | 3.2 µM | [1] |
| mGluR7 | Calcium Mobilization | L-AP4 (EC₂₀) | 1.5 µM | [1] |
| mGluR8 | Thallium Flux (GIRK) | Glutamate (EC₂₀) | 1.6 µM (pEC₅₀ of 5.79 ± 0.07) | [1] |
| mGluR8 | Calcium Mobilization | Glutamate (EC₂₀) | 900 nM | [1] |
Table 2: Electrophysiological Effects of this compound at the Hippocampal SC-CA1 Synapse
| Experimental Condition | Measured Parameter | Effect of this compound | Reference |
| Co-application with LSP4-2022 | Field Excitatory Postsynaptic Potential (fEPSP) Slope | Potentiated LSP4-2022-induced reduction in fEPSP slope | [1] |
| Co-application with LSP4-2022 | Paired-Pulse Ratio (PPR) | Increased paired-pulse ratio, indicating a presynaptic mechanism of action | [1] |
Signaling Pathway
Group III metabotropic glutamate receptors, the targets of this compound, are G-protein coupled receptors that signal through the Gi/o pathway. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly modulate the activity of ion channels, such as inhibiting presynaptic voltage-gated calcium channels (VGCCs), which leads to a reduction in neurotransmitter release. This compound, as a positive allosteric modulator, binds to a site on the receptor distinct from the agonist binding site and enhances the agonist-mediated signaling cascade.
Caption: Group III mGluR signaling pathway modulated by this compound.
Experimental Protocols
This section provides a detailed protocol for investigating the effects of this compound on synaptic transmission in acute hippocampal slices by recording field excitatory postsynaptic potentials (fEPSPs).
Preparation of Acute Hippocampal Slices
-
Anesthesia and Brain Extraction: Anesthetize a rodent (e.g., mouse or rat) with isoflurane and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution.
-
Slicing: Mount the brain on a vibratome stage and prepare 300-400 µm thick transverse hippocampal slices in the ice-cold, oxygenated cutting solution.
-
Recovery: Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂. Allow the slices to recover at 32-34°C for 30 minutes, followed by at least 1 hour at room temperature before recording.
Solutions
-
Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-glucose.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgCl₂, 2 CaCl₂, 10 D-glucose.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C. The final concentration of DMSO in the recording solution should be kept below 0.1%.
-
Agonist Stock Solution (e.g., LSP4-2022): Prepare a stock solution of the group III mGluR agonist in an appropriate solvent (e.g., water or DMSO). Store as recommended by the manufacturer.
Electrophysiological Recording (fEPSP)
-
Slice Placement: Transfer a single hippocampal slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording:
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Adjust the stimulation intensity to elicit a fEPSP with a slope that is 30-50% of the maximal response.
-
Record a stable baseline for at least 10-20 minutes.
-
-
Drug Application:
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1-10 µM).
-
Allow the slice to incubate in the this compound-containing aCSF for a pre-incubation period (e.g., 10-20 minutes).
-
After the pre-incubation, co-apply the group III mGluR agonist (e.g., LSP4-2022) at a concentration that produces a submaximal inhibition of the fEPSP.
-
Continue recording for another 20-30 minutes to observe the potentiation of the agonist's effect by this compound.
-
-
Paired-Pulse Ratio (PPR) Measurement:
-
To assess the presynaptic site of action, deliver paired pulses with a 50 ms inter-stimulus interval.
-
Calculate the PPR as the ratio of the slope of the second fEPSP to the slope of the first fEPSP.
-
Measure PPR during the baseline period and during the co-application of this compound and the agonist. An increase in PPR is indicative of a presynaptic mechanism of inhibition.
-
Data Analysis
-
Measure the initial slope of the fEPSP for each recorded response.
-
Normalize the fEPSP slopes to the average slope of the baseline period.
-
Plot the normalized fEPSP slopes over time to visualize the effect of this compound and the agonist.
-
Calculate the average normalized fEPSP slope during the last 5-10 minutes of drug application and compare it to the baseline.
-
Calculate the PPR for each condition and compare the values statistically (e.g., using a paired t-test).
Experimental Workflow
The following diagram illustrates the general workflow for an electrophysiology experiment using this compound.
Caption: General workflow for an fEPSP recording experiment with this compound.
References
Application Notes and Protocols for VU0155094 in Synaptic Plasticity and LTP Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155094 is a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs), exhibiting activity at mGluR4, mGluR7, and mGluR8.[1][2] As a pan-group III mGluR PAM, it does not display selectivity within this group but serves as a valuable pharmacological tool to investigate the role of these receptors in synaptic function.[1][3] Group III mGluRs are predominantly located on presynaptic terminals, where they act as autoreceptors to modulate neurotransmitter release.[2][4][5] Their activation is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1][6] This signaling cascade ultimately regulates ion channel function and the machinery involved in vesicle fusion, thereby influencing synaptic strength.
Long-term potentiation (LTP), a persistent enhancement in signal transmission between two neurons, is a key cellular mechanism underlying learning and memory.[7] The modulation of presynaptic mechanisms, including neurotransmitter release probability, plays a critical role in the induction and expression of certain forms of LTP. By potentiating the activity of group III mGluRs, this compound provides a means to explore how fine-tuning presynaptic glutamate release can impact the threshold and magnitude of LTP. These application notes provide an overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its use in studying synaptic plasticity and LTP.
Mechanism of Action
This compound enhances the response of group III mGluRs to their endogenous ligand, glutamate. It binds to an allosteric site on the receptor, distinct from the glutamate binding (orthosteric) site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate.[1][3] At the presynaptic terminal, the potentiation of group III mGluR activation by this compound leads to a more robust inhibition of adenylyl cyclase, resulting in lower cAMP levels. This reduction in cAMP can, in turn, modulate the activity of voltage-gated calcium channels and other components of the neurotransmitter release machinery, leading to a decrease in glutamate release probability.[6] By lowering the basal probability of release, the relative increase in synaptic strength following an LTP-inducing stimulus can be altered, making this compound a useful tool for investigating the presynaptic component of synaptic plasticity.
Data Presentation
The following table summarizes the quantitative data for this compound's activity at different group III mGluRs.
| Receptor Subtype | Assay Type | Agonist | This compound Potency (EC₅₀/pEC₅₀) | Cell Line | Reference |
| mGluR4 | Calcium Mobilization | Glutamate | 3.2 µM | Gqi5 co-expression | [1][3] |
| mGluR7 | Calcium Mobilization | L-AP4 | 1.5 µM | Gα15 co-expression | [1][3] |
| mGluR8 | Thallium Flux | Glutamate | 1.6 µM (pEC₅₀ of 5.79 ± 0.07) | GIRK co-expression | [1][3] |
| mGluR8 | Calcium Mobilization | Glutamate | 900 nM | Gα15 co-expression | [1][3] |
Note: Potency can vary depending on the assay and the orthosteric agonist used.
Experimental Protocols
Protocol 1: Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to use this compound to study its effects on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.
Materials:
-
This compound (stock solution in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)
-
Perfusion system
-
High-frequency stimulation (HFS) protocol generator
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., Sprague Dawley rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 ml/min) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Application of this compound:
-
Prepare the desired final concentration of this compound in aCSF from the stock solution. A typical concentration range to start with is 1-10 µM.[1][3] Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Switch the perfusion to the aCSF containing this compound and allow it to perfuse for at least 20-30 minutes to ensure equilibration in the tissue.
-
-
LTP Induction and Recording:
-
Induce LTP using a standard high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline.
-
-
Control Experiments:
-
Perform control experiments where LTP is induced in the absence of this compound (vehicle control).
-
In a separate set of experiments, apply this compound without HFS to observe its effect on basal synaptic transmission.
-
Protocol 2: Analysis of Paired-Pulse Facilitation (PPF)
This protocol is used to assess the presynaptic mechanism of action of this compound.
Procedure:
-
Follow steps 1 and 2 from Protocol 1 to prepare hippocampal slices and establish a stable baseline recording.
-
Deliver pairs of stimulation pulses with varying inter-pulse intervals (e.g., 20, 50, 100, 200 ms).
-
Calculate the paired-pulse ratio (PPR) as the slope of the second fEPSP divided by the slope of the first fEPSP.
-
Apply this compound as described in Protocol 1, step 3.
-
After equilibration, repeat the paired-pulse stimulation protocol and recalculate the PPR.
-
An increase in the PPR in the presence of this compound would be consistent with a decrease in the initial probability of neurotransmitter release.
Visualizations
Signaling Pathway of this compound at the Presynaptic Terminal
References
- 1. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group III mGluR regulation of synaptic transmission at the SC-CA1 synapse is developmentally regulated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of mGlu Receptors in Hippocampal Plasticity Deficits in Neurological and Psychiatric Disorders: Implications for Allosteric Modulators as Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
preparing VU0155094 stock solution and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155094 is a positive allosteric modulator (PAM) that exhibits differential activity across group III metabotropic glutamate receptors (mGluRs), including mGluR4, mGluR6, mGluR7, and mGluR8.[1][2][3] As a PAM, this compound does not typically activate the receptor directly but enhances the response of the receptor to an orthosteric agonist, such as glutamate.[1][4] This modulation of group III mGluRs, which are predominantly presynaptic and regulate neurotransmitter release, makes this compound a valuable tool for studying the physiological roles of these receptors and for potential therapeutic development in neurological and psychiatric disorders.[2][3]
This document provides detailed protocols for the preparation of this compound stock solutions and subsequent working concentrations for various experimental applications.
Data Presentation
Physicochemical Properties and Storage
| Property | Value | Source |
| Molecular Weight | 436.52 g/mol | [5] |
| CAS Number | 731006-86-3 | [5] |
| Appearance | White to light yellow solid | [5] |
| Storage of Solid | -20°C for 3 years, 4°C for 2 years | [5] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [5][6] |
Solubility
| Solvent | Concentration | Notes | Source |
| DMSO | 100 mg/mL (229.08 mM) | Requires sonication. Use newly opened, anhydrous DMSO as the compound is hygroscopic. | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.73 mM) | Requires sonication and warming to 80°C. | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.73 mM) | Requires sonication and warming to 80°C. | [5] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.73 mM) | Requires sonication and warming to 80°C. | [5] |
In Vitro Efficacy
| Receptor Subtype | Assay Type | Agonist | This compound Potency (EC₅₀) | Source |
| rat mGluR8 | Thallium flux (GIRK) | Glutamate (EC₂₀) | 1.6 µM | [1] |
| human mGluR4 | Calcium mobilization (Gqi5) | Glutamate (EC₂₀) | 3.2 µM | [1] |
| rat mGluR7 | Calcium mobilization (Gα15) | L-AP4 (EC₂₀) | 1.5 µM | [1] |
| rat mGluR8 | Calcium mobilization (Gα15) | Glutamate (EC₂₀) | 900 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution of this compound, which can be stored for later use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.365 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock solution, the required volume can be calculated using the following formula: Volume (mL) = (Mass (mg) / 436.52 ( g/mol )) / 10 (mmol/L) * 1000
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.[5]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6]
Protocol 2: Preparation of Working Concentrations for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution to prepare working concentrations for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate assay buffer (e.g., Hank's Balanced Salt Solution (HBSS), DMEM)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control containing the same final concentration of DMSO should be included in all experiments.
-
In a typical experiment, cells would be pre-incubated with the this compound working solution for a specified period before the addition of an agonist.[1] For instance, in a calcium mobilization assay, cells might be pre-treated with this compound for 2 minutes prior to the addition of an EC₂₀ concentration of glutamate or another agonist.[1]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of VU0155094 in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VU0155094 is a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs), exhibiting activity at mGluR4, mGluR7, and mGluR8.[1][2] As a pan-group III mGluR PAM, this compound holds potential for investigating the therapeutic relevance of these receptors in a variety of central nervous system (CNS) disorders. These application notes provide a comprehensive guide for the in vivo administration of this compound in rodent models, including formulation protocols, suggested administration routes, and general experimental workflows. Due to the limited availability of published in vivo studies specifically for this compound, some of the provided protocols are based on general practices for similar compounds and should be optimized for specific experimental needs.
I. Compound Information and In Vitro Activity
A summary of the in vitro potency of this compound at different rat mGluRs is provided below. This information is crucial for designing in vivo studies and interpreting the results.
| Receptor | Potency (EC₅₀) |
| mGluR4 | 3.2 µM |
| mGluR7 | 1.5 µM |
| mGluR8 | 900 nM |
| Data sourced from Niswender et al., 2014. |
II. Formulation Protocols for In Vivo Administration
The selection of an appropriate vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. The following protocols are recommended by commercial suppliers and are common in preclinical rodent studies.[3] It is advised to prepare fresh solutions on the day of use.
Table 1: Recommended Vehicle Formulations for this compound [3]
| Protocol | Vehicle Composition | Maximum Solubility | Preparation Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Requires sonication and warming to 80°C to achieve a clear solution. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Requires sonication and warming to 80°C to achieve a clear solution. |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Requires sonication and warming to 80°C to achieve a clear solution. |
Protocol Preparation Steps:
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the other co-solvents as specified in the chosen protocol.
-
Use sonication and gentle heating to aid dissolution.
-
Ensure the final solution is clear and free of precipitation before administration.
III. Administration in Rodent Models
A. Routes of Administration:
The choice of administration route depends on the desired pharmacokinetic profile and the experimental design. Common routes for small molecules like this compound in rodents include:
-
Intraperitoneal (IP) Injection: This is a common route for systemic administration in rodents, offering rapid absorption.
-
Oral Gavage (PO): Suitable for assessing oral bioavailability and for chronic dosing studies.
-
Intravenous (IV) Injection: Provides immediate and complete bioavailability, useful for pharmacokinetic studies.
-
Subcutaneous (SC) Injection: Generally results in slower absorption and a more sustained release compared to IP or IV routes.
B. Dosing Considerations:
As there is no published data on the in vivo dosing of this compound, initial dose-finding studies are essential. Based on studies with other mGluR PAMs, a starting dose range of 1-30 mg/kg could be explored.[4] The final dose will need to be determined empirically based on the specific animal model and the observed efficacy and tolerability.
Table 2: General Dosing and Administration Parameters
| Parameter | Recommendation |
| Rodent Species | Mouse (e.g., C57BL/6), Rat (e.g., Sprague-Dawley, Wistar) |
| Starting Dose Range | 1 - 30 mg/kg (requires optimization) |
| Administration Volume (IP) | 5 - 10 mL/kg |
| Administration Volume (PO) | 5 - 10 mL/kg |
| Administration Volume (IV) | 1 - 5 mL/kg |
| Frequency | Acute (single dose) or chronic (e.g., once or twice daily) |
IV. Experimental Protocols
A. Pharmacokinetic (PK) Study Protocol (General)
A pilot PK study is recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.
-
Formulation: Prepare this compound in a suitable vehicle for IV and PO/IP administration (from Table 1).
-
Dosing:
-
IV group: Administer a single bolus dose (e.g., 1-5 mg/kg).
-
PO/IP group: Administer a single dose (e.g., 10-30 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the jugular vein at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t₁/₂, clearance, bioavailability).
B. Behavioral Study Protocol (General Example: Fear Conditioning)
This protocol provides a general framework for assessing the anxiolytic-like effects of this compound.
-
Animal Model: Adult male C57BL/6 mice.
-
Habituation: Acclimate mice to the experimental room and handling for several days prior to the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10, 30 mg/kg, IP) or vehicle 30-60 minutes before the fear conditioning session.
-
-
Fear Conditioning (Day 1):
-
Place the mouse in the conditioning chamber.
-
After an acclimation period (e.g., 2 minutes), present a conditioned stimulus (CS; e.g., an auditory tone) followed by an unconditioned stimulus (US; e.g., a mild footshock).
-
Repeat CS-US pairings for a set number of trials.
-
-
Contextual and Cued Fear Testing (Day 2):
-
Contextual Test: Place the mouse back into the original conditioning chamber and measure freezing behavior for a set duration (e.g., 5 minutes).
-
Cued Test: Place the mouse in a novel context. After an acclimation period, present the CS (tone) and measure freezing behavior.
-
-
Data Analysis: Score freezing behavior and compare between treatment groups.
V. Visualizations
A. Signaling Pathway
Caption: Presynaptic Group III mGluR signaling pathway modulated by this compound.
B. Experimental Workflow
Caption: General workflow for in vivo behavioral studies with this compound.
References
- 1. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0155094 in Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155094 is a potent and selective positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs), exhibiting activity at mGluR4, mGluR7, and mGluR8 subtypes.[1][2] As a pan-group III mGluR PAM, this compound holds potential for investigating the therapeutic utility of modulating this receptor family in various neurological and psychiatric disorders. Preclinical evidence suggests that potentiation of group III mGluRs may be beneficial in conditions such as schizophrenia, anxiety, depression, and epilepsy.[1] These application notes provide a summary of the known in vitro pharmacological properties of this compound and outline detailed protocols for its potential application in preclinical models of neurological disorders.
Note: To date, published literature primarily focuses on the in vitro and ex vivo characterization of this compound. Detailed in vivo studies in animal models of specific neurological disorders have not yet been reported. The following protocols are therefore based on the compound's pharmacological profile and established methodologies for similar compounds and disease models.
Data Presentation
In Vitro Pharmacology of this compound
The following table summarizes the in vitro potency of this compound at different rat mGluR subtypes. Data is derived from calcium mobilization assays.[1]
| Receptor Subtype | Agonist Used | EC50 of this compound (μM) |
| mGluR4 | Glutamate (EC20) | 3.2 |
| mGluR7 | L-AP4 (EC20) | 1.5 |
| mGluR8 | Glutamate (EC20) | 0.9 |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
This compound, as a positive allosteric modulator, does not activate group III mGluRs directly but enhances the response of the receptor to the endogenous ligand, glutamate. Group III mGluRs are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This presynaptic inhibition leads to a reduction in neurotransmitter release.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for evaluating the efficacy of this compound in a rodent model of a neurological disorder.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Pharmacological Model of Schizophrenia (Phencyclidine-Induced Hyperlocomotion)
Objective: To assess the potential antipsychotic-like activity of this compound by examining its ability to reverse phencyclidine (PCP)-induced hyperlocomotion in mice.
Materials:
-
This compound
-
Phencyclidine (PCP)
-
Vehicle (e.g., 10% Tween 80 in sterile saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Open field activity chambers equipped with infrared beams
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place individual mice in the open field chambers and allow them to habituate for 30 minutes.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally - i.p.) or vehicle. Doses should be determined based on preliminary pharmacokinetic and tolerability studies.
-
30 minutes after this compound administration, administer PCP (e.g., 5 mg/kg, i.p.) or saline.
-
-
Behavioral Recording: Immediately after PCP administration, return the mice to the open field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the total activity counts between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Pro-Cognitive Effects of this compound in a Rodent Model of Cognitive Impairment
Objective: To evaluate the potential of this compound to ameliorate cognitive deficits in a novel object recognition (NOR) task in rats with scopolamine-induced amnesia.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle
-
Male Sprague-Dawley rats (250-300g)
-
Open field arena for NOR testing
-
Two sets of identical objects (e.g., plastic cubes, metal cylinders)
Procedure:
-
Habituation: Habituate rats to the empty open field arena for 10 minutes per day for 3 consecutive days.
-
Training (Familiarization) Phase:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.
-
30 minutes later, administer scopolamine (e.g., 0.5 mg/kg, i.p.) or saline.
-
30 minutes after scopolamine injection, place the rat in the arena with two identical objects and allow for 5 minutes of exploration.
-
-
Testing (Choice) Phase:
-
After a retention interval (e.g., 24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object.
-
Allow the rat to explore for 5 minutes and record the time spent exploring each object.
-
-
Data Analysis: Calculate the discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare DI values between groups using statistical analysis.
Protocol 3: Evaluation of Anticonvulsant Potential of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model
Objective: To determine if this compound can protect against chemically-induced seizures in mice.
Materials:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Vehicle
-
Male ICR mice (20-25g)
-
Observation chambers
Procedure:
-
Drug Administration: Administer this compound (e.g., 10, 30, 100 mg/kg, i.p.) or vehicle.
-
Seizure Induction: 30 minutes after this compound administration, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous - s.c.).
-
Observation: Immediately place the mouse in an individual observation chamber and record seizure activity for 30 minutes. Key parameters to score include the latency to the first myoclonic jerk, the latency to generalized clonic seizures, and the incidence of tonic-clonic seizures and mortality. Seizure severity can be scored using a standardized scale (e.g., Racine scale).
-
Data Analysis: Compare the latencies, incidence, and severity scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test for scores, Log-rank test for latencies).
Conclusion
This compound is a valuable research tool for probing the function of group III mGluRs. The provided in vitro data and proposed in vivo protocols offer a framework for investigating its therapeutic potential in models of schizophrenia, cognitive dysfunction, and epilepsy. Further research is warranted to establish the in vivo efficacy, pharmacokinetic/pharmacodynamic relationships, and safety profile of this compound.
References
Troubleshooting & Optimization
troubleshooting VU0155094 solubility issues in buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of VU0155094, a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges, particularly those related to solubility.
This compound: Overview and Properties
This compound is a valuable research tool for studying the function of group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are primarily located on presynaptic terminals and play a crucial role in modulating neurotransmitter release.[1] As a PAM, this compound does not activate the receptor directly but enhances the response of the receptor to its endogenous ligand, glutamate. This makes it a powerful tool for studying the physiological roles of these receptors in synaptic transmission and plasticity.
A significant challenge in working with this compound is its limited solubility in aqueous buffers. This guide provides detailed protocols and troubleshooting strategies to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris, HEPES). Why is this happening?
A1: this compound has low intrinsic aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful, leading to precipitation or the formation of a suspension rather than a true solution. This is a common issue for many small molecule compounds developed for research. To achieve a clear solution at the desired concentration, co-solvents and specialized formulation techniques are typically required.
Q2: What are the recommended methods for solubilizing this compound for in vitro and in vivo experiments?
A2: For reliable solubilization, it is highly recommended to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted into your final experimental buffer. For many applications, especially in vivo studies, a co-solvent system is necessary to maintain solubility upon further dilution. The table below summarizes recommended solvent systems.
Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental buffer. What should I do?
A3: This is a common phenomenon known as "crashing out." It occurs when the high concentration of the compound in the DMSO stock is rapidly diluted into an aqueous environment where its solubility is much lower. To avoid this, you can try the following:
-
Use a co-solvent system: Instead of diluting the DMSO stock directly into the aqueous buffer, use one of the recommended co-solvent formulations outlined in the table below.
-
Gradual dilution: Add the DMSO stock to the co-solvent mixture first, ensure it is fully mixed, and then add the aqueous component of the formulation.
-
Sonication and warming: Gentle warming (to 37-40°C) and sonication can help to redissolve small amounts of precipitate and ensure a homogenous solution.[2] However, be cautious with heat, as it can degrade the compound over time.
-
Lower the final concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.
Q4: Can I store this compound solutions?
A4: Stock solutions of this compound in DMSO can be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Working solutions in aqueous buffers, especially those containing co-solvents, should ideally be prepared fresh on the day of the experiment to ensure stability and prevent precipitation.
Quantitative Data: this compound Solubility Formulations
The following table summarizes established protocols for solubilizing this compound to achieve a concentration of 2.5 mg/mL. It is important to note that direct solubility in simple aqueous buffers is very low.
| Formulation Components | Final Concentration of this compound | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.73 mM) | Requires sonication and warming to 80°C to achieve a clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.73 mM) | Requires sonication and warming to 80°C to achieve a clear solution.[2] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.73 mM) | Requires sonication and warming to 80°C to achieve a clear solution.[2] |
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a concentration of 25 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, sonicate the solution in a water bath sonicator for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 2.5 mg/mL Working Solution using a Co-Solvent System
This protocol provides an example for preparing a 1 mL working solution.
-
Begin with a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogenous.
-
Add 450 µL of saline to the mixture and vortex thoroughly.
-
To ensure a clear solution, warm the preparation to 80°C and sonicate as needed.[2]
-
Allow the solution to cool to room temperature before use. Prepare this working solution fresh on the day of the experiment.
Visualizations
Signaling Pathway of Group III mGluRs
Group III mGluRs are G-protein coupled receptors that signal through the Gαi/o subunit. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunits can also directly modulate the activity of ion channels, such as voltage-gated calcium channels and G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to a reduction in neurotransmitter release.
Caption: Downstream signaling of group III mGluRs.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a step-by-step guide to addressing common solubility problems encountered when working with this compound.
Caption: Troubleshooting this compound solubility.
References
optimizing VU0155094 concentration for cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VU0155094, a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs), in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) with activity at group III metabotropic glutamate receptors (mGluRs), including mGluR4, mGluR7, and mGluR8. As a PAM, it does not activate the receptor directly but enhances the receptor's response to an orthosteric agonist, such as glutamate.
Q2: What is the selectivity profile of this compound?
This compound is considered a pan-group III mGluR PAM, meaning it potentiates multiple receptors within this group. It has shown activity at mGluR4, mGluR7, and mGluR8. Off-target activity profiling has shown it to be relatively clean, with one notable exception being some inhibition of the norepinephrine transporter at a 10 µM concentration.
Q3: How should I prepare and store stock solutions of this compound?
For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution, with a solubility of up to 100 mg/mL (229.08 mM). It is recommended to use freshly opened, non-hygroscopic DMSO and sonication may be required to fully dissolve the compound.
-
Storage of Powder:
-
-20°C for up to 3 years.
-
4°C for up to 2 years.
-
-
Storage of Stock Solution (in DMSO):
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
-
It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Q4: What is "probe dependence" and how does it relate to this compound?
Probe dependence is a phenomenon where the activity of an allosteric modulator differs depending on the orthosteric agonist used in the assay. This compound has been shown to exhibit probe dependence. For instance, its affinity can be greater when L-AP4 is used as the agonist compared to glutamate. This is an important consideration when designing and interpreting experiments.
Troubleshooting Guide
Issue 1: Compound Precipitation in Assay Media
-
Q: I'm observing precipitation of this compound when I dilute my DMSO stock into aqueous assay buffer. What can I do?
-
A: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to maintain cell health and improve compound solubility.
-
Use a Carrier Protein: Including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your assay buffer can help to keep the compound in solution.
-
Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions. Also, ensure rapid and thorough mixing immediately after adding the compound to the aqueous buffer.
-
Consider Alternative Solvents for Dilution: While the initial stock should be in DMSO, for intermediate dilutions, you might explore using a small percentage of other solvents like PEG300 or Tween-80, though their compatibility with your specific assay must be validated.
-
-
Issue 2: Low or No Potentiation Signal
-
Q: I am not observing any potentiation of the agonist response with this compound. What could be the reason?
-
A: Several factors could contribute to a lack of signal:
-
Suboptimal Agonist Concentration: For a PAM assay, it is crucial to use a submaximal concentration of the orthosteric agonist (e.g., glutamate or L-AP4). An EC20 concentration (the concentration that gives 20% of the maximal response) is a common starting point. If the agonist concentration is too high, there may be no window to observe potentiation.
-
Incorrect this compound Concentration Range: Ensure you are testing a wide enough concentration range of this compound. Based on published data, a range from low nanomolar to high micromolar (e.g., 1 nM to 30 µM) is a reasonable starting point.
-
Cell Line and Receptor Expression: Confirm that your cell line expresses the target group III mGluR at a sufficient level. Low receptor expression can lead to a weak signal.
-
Assay Sensitivity: The sensitivity of your assay (e.g., calcium mobilization vs. thallium flux) can impact the ability to detect potentiation. Ensure your assay is optimized and has a good signal-to-background ratio.
-
-
Issue 3: High Background Signal or Apparent Agonist Activity
-
Q: My baseline signal is high in wells treated with this compound alone, suggesting it might be acting as an agonist. Is this expected?
-
A: this compound is not expected to have significant agonist activity on its own. High background could be due to:
-
Compound Autofluorescence: If you are using a fluorescence-based assay, check if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of your dye. Run a control plate with the compound in assay buffer without cells.
-
Cell Stress: High concentrations of the compound or DMSO could be causing cell stress, leading to non-specific changes in intracellular signaling. Ensure your final DMSO concentration is low and non-toxic to your cells.
-
Assay Artifacts: In some assay formats, such as GIRK-mediated thallium flux assays, increases
-
-
potential off-target effects of VU0155094
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of VU0155094. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common issues encountered during experimentation.
On-Target Activity of this compound
This compound is a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs), with activity at mGluR4, mGluR7, and mGluR8.[1] It potentiates the response of these receptors to an orthosteric agonist, such as glutamate.
| Receptor | EC50 (µM) |
| mGluR4 | 3.2 |
| mGluR7 | 1.5 |
| mGluR8 | 0.9 |
| Data compiled from a study by Jalan-Sakrikar et al. (2014)[1] |
Potential Off-Target Effects
A screening of this compound against a panel of 68 targets revealed a generally clean off-target profile.[1] The primary off-target interaction identified was with the norepinephrine transporter (NET).
| Off-Target | Effect | Concentration |
| Norepinephrine Transporter (NET) | 50% inhibition of radioligand binding | 10 µM |
| Data from a Eurofins/Panlabs profile as cited in Jalan-Sakrikar et al. (2014). The full list of the 68 targets and a specific IC50 or Ki value for NET inhibition by this compound are not publicly available.[1] |
Signaling Pathway Diagrams
To visualize the on-target and potential off-target effects of this compound, the following signaling pathway diagrams are provided.
Caption: On-target signaling pathway of this compound as a positive allosteric modulator of group III mGluRs.
Caption: Potential off-target signaling pathway of this compound via inhibition of the norepinephrine transporter (NET).
Troubleshooting Guide & FAQs
This section addresses specific issues researchers may encounter during their experiments with this compound.
Q1: I am observing unexpected excitatory effects in my neuronal cultures. Could this be an off-target effect of this compound?
A1: Yes, this is possible. The off-target inhibition of the norepinephrine transporter (NET) by this compound can lead to an increase in the synaptic concentration of norepinephrine.[2][3] Norepinephrine can have excitatory effects in various neuronal circuits. To investigate this, you could try to antagonize adrenergic receptors in your system to see if the excitatory effects are diminished.
Q2: The potency of this compound seems to vary between my experiments. What could be the cause of this variability?
A2: This phenomenon is known as "probe dependence."[1] The potency of this compound as a PAM can be influenced by the specific orthosteric agonist used in your assay (e.g., glutamate vs. L-AP4). Ensure you are using the same orthosteric agonist at a consistent concentration across all experiments to minimize variability. It is also crucial to maintain consistent experimental conditions, such as temperature and incubation times.
Q3: I am not seeing any potentiation of my target group III mGluR. What are some possible reasons?
A3:
-
Incorrect Orthosteric Agonist Concentration: this compound requires the presence of an orthosteric agonist to exert its potentiating effect. Ensure you are using an appropriate EC20 concentration of the agonist.
-
Cell Line Issues: Verify that your cell line expresses the target mGluR and the necessary downstream signaling components (e.g., G-proteins).
-
Compound Integrity: Ensure the this compound stock solution is fresh and has been stored correctly.
-
Assay Conditions: Optimize your assay conditions, including cell density, incubation time, and buffer composition.
Q4: How can I confirm if the effects I am observing are due to the on-target activity of this compound at mGluRs versus its off-target activity at NET?
A4: To differentiate between on-target and off-target effects, you can use the following strategies:
-
Use a selective NET inhibitor: Compare the effects of this compound with a known selective NET inhibitor (e.g., nisoxetine).[4] If the observed effect is similar, it is likely mediated by NET.
-
Use an mGluR antagonist: Pre-treat your system with a selective group III mGluR antagonist. If the effect of this compound is blocked, it is likely on-target.
-
Use a cell line lacking the target receptor: Test this compound in a cell line that does not express group III mGluRs but does express NET.
Experimental Protocols
Thallium Flux Assay for mGluR Potentiation
This protocol is adapted from standard procedures for measuring G-protein coupled inwardly-rectifying potassium (GIRK) channel activation downstream of Gi/o-coupled mGluRs.[5][6][7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Functional expression of the norepinephrine transporter in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 8. A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VU0155094 and the Norepinephrine Transporter
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target activity of VU0155094 at the norepinephrine transporter (NET). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary activity of this compound?
A1: this compound is primarily characterized as a positive allosteric modulator (PAM) with activity at the group III metabotropic glutamate receptors (mGluRs), including mGlu4, mGlu7, and mGlu8.[1] Its effects on the norepinephrine transporter are considered an off-target activity.
Q2: What is the nature of this compound's activity at the norepinephrine transporter (NET)?
A2: this compound exhibits inhibitory activity at the norepinephrine transporter. In off-target activity profiling, it was shown to cause 50% inhibition of radioligand binding to NET when tested at a 10 µM concentration.[1] This suggests that this compound can block the function of the transporter.
Q3: Has a specific inhibitory constant (K_i or IC50) for this compound at NET been determined?
A3: Based on currently available public data, a precise K_i or IC50 value for the inhibition of the norepinephrine transporter by this compound has not been reported. The primary literature describes its NET activity as 50% inhibition of radioligand binding at a concentration of 10 µM.[1]
Q4: How might the inhibitory effect of this compound on NET influence experimental outcomes?
A4: Inhibition of NET by this compound can lead to an increase in the extracellular concentration of norepinephrine in experimental systems where noradrenergic signaling is active. This can result in the activation of adrenergic receptors, potentially confounding the interpretation of results aimed at studying its effects on mGluRs.[2][3]
Q5: Should I be concerned about the NET inhibitory activity of this compound in my experiments?
A5: If your experimental system involves noradrenergic pathways or if you are observing effects that cannot be explained by the modulation of mGluRs alone, the inhibitory activity of this compound on NET should be considered. It is advisable to use appropriate controls, such as known selective NET inhibitors or antagonists for adrenergic receptors, to dissect the observed effects.
Troubleshooting Guides
This section provides guidance for common issues that may be encountered when investigating the effects of this compound in experiments involving the norepinephrine transporter.
Issue 1: Inconsistent results in norepinephrine uptake assays with this compound.
-
Question: Why am I observing high variability in my norepinephrine uptake inhibition data when using this compound?
-
Answer:
-
Potential Cause 1: Compound Solubility and Stability. this compound may have limited solubility or stability in your assay buffer.
-
Solution: Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) before diluting into the aqueous assay buffer. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
-
-
Potential Cause 2: Assay Conditions. The incubation time and temperature may not be optimal for observing consistent inhibition.
-
Solution: Optimize the incubation time to ensure that the reaction is in the linear range of uptake. Perform experiments at a consistent and controlled temperature, as temperature fluctuations can affect transporter activity.
-
-
Potential Cause 3: Cell Health and Density. The health and density of the cells expressing the norepinephrine transporter can significantly impact assay performance.
-
Solution: Ensure that cells are healthy and not overgrown. Plate cells at a consistent density for each experiment to minimize well-to-well variability.
-
-
Issue 2: High non-specific binding in radioligand binding assays for NET with this compound.
-
Question: I am performing a competitive binding assay with a radiolabeled NET ligand and this compound, but the non-specific binding is very high. What can I do?
-
Answer:
-
Potential Cause 1: Hydrophobicity of the compound. this compound may be binding non-specifically to cell membranes or filter materials due to its chemical properties.
-
Solution: Include a blocking agent like bovine serum albumin (BSA) in your assay buffer to reduce non-specific binding. Pre-soaking filter mats in a solution of a substance like polyethyleneimine (PEI) can also help to reduce binding of the compound to the filter itself.
-
-
Potential Cause 2: Inappropriate concentration of radioligand. Using too high a concentration of the radiolabeled ligand can increase non-specific binding.
-
Solution: Use a concentration of the radioligand that is at or near its K_d for the norepinephrine transporter. This will provide a good signal-to-noise ratio while minimizing non-specific interactions.
-
-
Potential Cause 3: Insufficient washing. Inadequate washing after incubation can leave unbound radioligand and test compound trapped on the filter.
-
Solution: Increase the number and/or volume of washes with ice-cold wash buffer to ensure complete removal of unbound ligands.
-
-
Quantitative Data
The following table summarizes the known quantitative data for the activity of this compound at the norepinephrine transporter.
| Parameter | Value | Species | Assay Type | Reference |
| % Inhibition of Radioligand Binding | 50% at 10 µM | Not Specified | Radioligand Binding Assay | [1] |
Note: A specific K_i or IC50 value for this compound at the norepinephrine transporter is not currently available in the public literature.
Experimental Protocols
Protocol 1: Norepinephrine Transporter Radioligand Binding Assay (Competitive Inhibition)
This protocol is a general guideline for determining the inhibitory activity of a test compound like this compound at the norepinephrine transporter using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET).
-
Radioligand: [³H]Nisoxetine (a high-affinity NET ligand).
-
Test Compound: this compound.
-
Reference Inhibitor: Desipramine (a well-characterized NET inhibitor).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293-hNET cells according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
Prepare serial dilutions of this compound and desipramine in Assay Buffer.
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Total Binding: Assay Buffer, [³H]Nisoxetine (at a final concentration close to its K_d), and cell membrane preparation.
-
Non-specific Binding: A high concentration of desipramine (e.g., 10 µM), [³H]Nisoxetine, and cell membrane preparation.
-
Test Compound: Dilutions of this compound, [³H]Nisoxetine, and cell membrane preparation.
-
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
If the K_d of the radioligand is known, the K_i value for this compound can be calculated using the Cheng-Prusoff equation.
-
Visualizations
References
limitations of VU0155094 as a pan-group III mGluR PAM
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of VU0155094, a pan-group III metabotropic glutamate receptor (mGluR) positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate, and other orthosteric agonists. It binds to an allosteric site on the receptor, distinct from the glutamate binding site.
Q2: What is the selectivity profile of this compound?
A2: this compound is considered a pan-group III mGluR PAM, meaning it potentiates the activity of all members of this group (mGluR4, mGluR6, mGluR7, and mGluR8). It shows differential potency across these subtypes.[1] It does not exhibit activity at other mGluR groups.
Q3: What are the known off-target activities of this compound?
A3: In a screen against 68 different targets, this compound was found to be largely inactive. However, at a concentration of 10 µM, it caused a 50% inhibition of radioligand binding to the norepinephrine transporter (NET).[1] Researchers should consider this potential off-target effect in their experimental design and data interpretation, especially at higher concentrations.
Q4: What does "probe dependence" mean in the context of this compound?
A4: Probe dependence is a phenomenon where the effect of an allosteric modulator, like this compound, varies depending on the orthosteric agonist used to activate the receptor.[1][2] For example, the potency and efficacy of this compound at mGluR7 are different when the receptor is activated by glutamate compared to when it is activated by the synthetic agonist L-AP4.[1][3] This is a critical consideration for experimental design and data interpretation.
Q5: What are the recommended storage and handling conditions for this compound?
A5: For long-term storage, this compound should be stored as a solid at -20°C. For experimental use, stock solutions are typically prepared in a solvent like DMSO. It is important to minimize freeze-thaw cycles of stock solutions. Always refer to the manufacturer's specific recommendations for optimal storage and handling.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results when using different orthosteric agonists (e.g., glutamate vs. L-AP4). | This is likely due to the known "probe dependence" of this compound. The modulator exhibits different cooperativity and can affect the affinity and efficacy of various agonists differently.[1][3] | - Be consistent with the choice of orthosteric agonist throughout a series of experiments.- If comparing data across studies, be aware of the agonist used in each.- When possible, test this compound with the endogenous agonist, glutamate, to best reflect physiological conditions.[3] |
| Observed activity in my assay is lower than expected based on published potency values. | - Agonist Concentration: The potentiation by a PAM is dependent on the concentration of the orthosteric agonist. If the agonist concentration is too high (saturating), the potentiating effect of the PAM may be masked.- Cellular System: The expression levels of the receptor and associated signaling proteins in your cell line can influence the observed potency.- Assay Conditions: Factors such as incubation time, temperature, and buffer composition can affect the results. | - Use a sub-maximal (e.g., EC20) concentration of the orthosteric agonist to observe optimal potentiation.- Characterize the expression of your target mGluR in your chosen cell line.- Optimize and standardize your assay conditions. |
| Potential off-target effects are confounding my results. | At concentrations of 10 µM and above, this compound may inhibit the norepinephrine transporter (NET).[1] | - Use the lowest effective concentration of this compound in your experiments.- If studying noradrenergic systems, consider using a lower concentration or a different PAM with a cleaner off-target profile.- Include appropriate controls to rule out the involvement of NET inhibition in your observed effects. |
| Poor solubility or precipitation of this compound in aqueous buffers. | This compound is a lipophilic molecule and may have limited solubility in aqueous solutions. | - Prepare high-concentration stock solutions in 100% DMSO.- When diluting into aqueous buffers, ensure thorough mixing and avoid high final concentrations of DMSO that could affect your assay.- Consider the use of a small amount of a non-ionic surfactant like Pluronic F-127 in your assay buffer to improve solubility, but first validate that it does not interfere with your assay. |
Quantitative Data Summary
Table 1: Potency (EC50) of this compound at Group III mGluR Subtypes
| mGluR Subtype | Orthosteric Agonist | Assay Type | EC50 (µM) | Reference |
| mGluR4 | Glutamate | Calcium Mobilization | 3.2 | [1] |
| mGluR7 | L-AP4 | Calcium Mobilization | 1.5 | [1] |
| mGluR8 | Glutamate | Calcium Mobilization | 0.9 | [1] |
Table 2: Efficacy of this compound at mGluR7 with Different Orthosteric Agonists
| Orthosteric Agonist | This compound Concentration (µM) | Maximal Response (% of L-AP4 alone) | Reference |
| Glutamate | 30 | 166.2 ± 19.3 | [3] |
| L-AP4 | 30 | 205.6 ± 21.1 | [3] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline for measuring the potentiation of group III mGluRs by this compound in a recombinant cell line.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the group III mGluR of interest and a promiscuous G-protein (e.g., Gα15) in appropriate growth medium.
-
The day before the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
2. Dye Loading:
-
On the day of the assay, remove the growth medium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) containing probenecid to prevent dye extrusion.
-
Incubate the cells with the dye solution for 45-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells with assay buffer to remove extracellular dye.
3. Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the orthosteric agonist (e.g., glutamate or L-AP4) at a concentration that will yield an EC20 response in the absence of the PAM. This concentration should be predetermined.
4. Assay Procedure:
-
Add the desired concentrations of this compound to the cell plate and incubate for a short period (e.g., 2-15 minutes) at room temperature.
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the EC20 concentration of the orthosteric agonist to the wells.
-
Immediately begin kinetic fluorescence readings for 60-120 seconds.
5. Data Analysis:
-
The change in fluorescence (peak - baseline) is proportional to the intracellular calcium concentration.
-
Plot the response as a function of the this compound concentration to determine the EC50 for potentiation.
GIRK-Mediated Thallium Flux Assay
This assay is suitable for measuring the activity of Gi/o-coupled receptors like group III mGluRs.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably co-expressing the group III mGluR of interest and GIRK1/2 channels.
-
Plate the cells in a 384-well plate the day before the assay.
2. Dye and Compound Loading:
-
On the day of the assay, load the cells with a thallium-sensitive fluorescent dye (e.g., Thallos-AM).
-
Prepare serial dilutions of this compound and the orthosteric agonist in assay buffer.
3. Assay Procedure:
-
Add this compound to the cell plate and incubate.
-
Add the orthosteric agonist.
-
A stimulus solution containing thallium is then added to initiate the flux.
-
Measure the change in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to thallium influx through the GIRK channels.
4. Data Analysis:
-
The rate of thallium flux is calculated from the kinetic fluorescence data.
-
Plot the rate of flux as a function of this compound concentration to determine its potentiating effect.
Visualizations
Caption: Canonical signaling pathway of group III mGluRs.
Caption: General experimental workflow for characterizing this compound.
Caption: Illustration of the concept of probe dependence.
References
managing VU0155094 stability in experimental solutions
Welcome to the technical support center for VU0155094. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the stability and reliability of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs), with differential activity at various receptors within this group.[1] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This potentiation of glutamate signaling through Gi/o-coupled pathways leads to a reduction in cyclic AMP (cAMP) levels.[2][3]
Q2: What are the recommended solvents and storage conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C. Stock solutions are typically prepared in 100% anhydrous dimethyl sulfoxide (DMSO). These stock solutions are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[4]
Q3: How do I prepare a working solution of this compound for in vivo experiments?
It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Due to the low aqueous solubility of this compound, co-solvents are necessary. A common method involves first dissolving the compound in a small amount of DMSO to create a stock solution, which is then further diluted with a mixture of other solvents. For detailed protocols, please refer to the "Experimental Protocols" section below.
Troubleshooting Guides
This section provides solutions to common issues encountered when working with this compound in experimental solutions.
Issue 1: Precipitation occurs when diluting my DMSO stock solution in an aqueous buffer.
-
Possible Cause A: Supersaturation. The rapid change in solvent polarity when adding a DMSO stock to an aqueous buffer can cause the compound to "crash out" of the solution. This is a common issue for hydrophobic compounds.[5][6]
-
Solution: Employ a "reverse dilution" method. Add the small volume of your DMSO stock solution dropwise to the full volume of the aqueous buffer while gently vortexing. This ensures rapid dispersal of the DMSO and minimizes localized supersaturation.[5]
-
-
Possible Cause B: Low Final DMSO Concentration. If the final concentration of DMSO in your working solution is too low, it may not be sufficient to maintain the solubility of this compound.
-
Solution: While aiming for a low final DMSO concentration to minimize cytotoxicity (typically <0.5% in cell-based assays), ensure it is sufficient to keep the compound in solution.[5] It may be necessary to perform a vehicle control with the same final DMSO concentration.
-
-
Possible Cause C: Temperature Effects. The solubility of compounds can be temperature-dependent.
-
Solution: Perform dilutions at room temperature. Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. However, be cautious of the compound's stability at elevated temperatures.[5]
-
Issue 2: My working solution is initially clear but becomes cloudy or shows precipitation over time.
-
Possible Cause: Long-term instability in aqueous solution. Many organic compounds are not stable in aqueous buffers for extended periods.
-
Solution: Prepare your working solutions fresh and use them as soon as possible after preparation.[1] For long-term experiments, consider the stability of this compound in your specific experimental buffer by running a stability test.
-
Issue 3: I am observing inconsistent results in my in vitro assays.
-
Possible Cause A: Compound Degradation. Improper storage or handling of stock solutions can lead to degradation of this compound.
-
Possible Cause B: Inaccurate Concentration. Errors in serial dilutions or adsorption of the compound to plasticware can lead to inaccurate final concentrations.
-
Solution: Use calibrated pipettes and consider using low-adhesion microplates or tubes. Prepare fresh serial dilutions for each experiment.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solubility | In DMSO: ≥ 100 mg/mL | [1] |
| Storage (Solid) | -20°C | [1] |
| Storage (Stock Solution in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Table 2: Potency of this compound at Group III mGluRs
| Receptor | EC50 (Potentiation) | Reference |
| mGluR4 | 3.2 µM | [7] |
| mGluR7 | 1.5 µM | [7] |
| mGluR8 | 900 nM | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Dosing
This protocol is for preparing a 2.5 mg/mL solution of this compound.
-
Prepare a 25 mg/mL stock solution of this compound in 100% anhydrous DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline (0.9% NaCl) to bring the final volume to 1 mL.
-
If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Use this solution on the day of preparation.[1]
Protocol 2: Calcium Mobilization Assay for mGluR4 Potentiation
This protocol provides a general framework for assessing the potentiation of glutamate-induced calcium mobilization by this compound in a cell line expressing mGluR4 and a promiscuous G-protein (e.g., Gα15 or a chimeric Gq/i).
-
Cell Plating: Seed cells expressing mGluR4 and the appropriate G-protein into black-walled, clear-bottom 96- or 384-well plates at a suitable density and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
Wash the cells with assay buffer to remove extracellular dye.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of L-glutamate at a concentration that will give an EC20 response in your assay system.
-
-
Assay Measurement:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and incubate for a short period (e.g., 2-15 minutes).
-
Add the EC20 concentration of L-glutamate to the wells and immediately begin measuring the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the this compound concentration to determine the EC50 for potentiation.
-
Visualizations
Caption: Signaling pathway of mGluR4 activation potentiated by this compound.
Caption: A logical workflow for troubleshooting precipitation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: VU0155094 Electrophysiology Recordings
Welcome to the technical support center for researchers utilizing VU0155094 in electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful application of this positive allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of group III metabotropic glutamate (mGlu) receptors.[1][2][3] It does not activate the receptor directly but potentiates the effect of an orthosteric agonist, such as glutamate.[4] It is important to note that this compound is a pan-group III mGlu PAM, meaning it is not selective for a single receptor subtype and will modulate mGluR4, mGluR7, and mGluR8.[1][4]
Q2: I am not seeing any effect of this compound on my recorded cells. What could be the reason?
There are several potential reasons for a lack of effect:
-
Absence of Target Receptors: Confirm that the cell type or brain region you are studying expresses group III mGlu receptors.
-
Insufficient Agonist: As a PAM, this compound requires the presence of an orthosteric agonist (like glutamate) to exert its effect. Ensure there is sufficient endogenous glutamate or co-apply an exogenous group III mGlu receptor agonist.
-
Probe Dependence: The modulatory effect of this compound can vary significantly depending on the orthosteric agonist used.[1][2][4] If you are using a synthetic agonist, consider that the potentiation might be different compared to glutamate.
-
Compound Degradation: Improper storage can lead to the degradation of this compound. Ensure it has been stored correctly.
Q3: My recordings become unstable after applying this compound. What could be the cause?
Recording instability after drug application can stem from several factors:
-
Solubility Issues: this compound is typically dissolved in DMSO. If the final concentration of DMSO in your recording solution is too high, it can compromise cell health and seal stability. It is also possible for the compound to precipitate out of solution if not prepared correctly.
-
Off-Target Effects: While generally considered to have a clean ancillary pharmacology profile, this compound has been shown to inhibit the norepinephrine transporter at a concentration of 10 µM.[4] In brain regions with significant noradrenergic signaling, this could lead to secondary effects that may destabilize your recordings.
-
Perfusion System Artifacts: The process of drug application itself can introduce artifacts. Ensure your perfusion system is well-grounded and that the flow rate is stable to avoid mechanical disturbances.
Troubleshooting Guides
Problem 1: Variability in the Potentiation Effect of this compound
You observe inconsistent or variable potentiation of the agonist response across different experiments or even within the same recording.
Possible Causes:
-
Probe Dependence: The magnitude of potentiation by this compound is dependent on the specific orthosteric agonist used (e.g., glutamate vs. L-AP4).[1][2][4]
-
Fluctuating Agonist Concentration: If relying on endogenous glutamate, its concentration at the synapse can vary.
-
Receptor Desensitization: Prolonged exposure to high concentrations of agonist and PAM can lead to receptor desensitization.
Solutions:
-
Standardize the Agonist: For consistency, co-apply a known concentration of a specific group III mGlu receptor agonist.
-
Control for Endogenous Agonist: If studying synaptic responses, ensure that the baseline period before this compound application is stable.
-
Optimize Application Time: Apply this compound for a consistent and limited duration to minimize the risk of receptor desensitization.
Problem 2: Solubility and Stability Issues in Recording Solution
You notice precipitation in your stock solution or recording chamber, or you suspect the compound is not stable in your experimental conditions.
Possible Causes:
-
Improper Dissolution: this compound can be challenging to dissolve. Using fresh, high-quality DMSO is crucial.
-
Incorrect Storage: this compound stock solutions have limited stability at -20°C (around 1 month) and are more stable at -80°C (up to 6 months).[3]
-
Precipitation in Aqueous Solution: Rapid dilution from a concentrated DMSO stock into your aqueous recording buffer can cause the compound to precipitate.
Solutions:
-
Follow Recommended Solubilization Protocol: Use ultrasonic agitation if necessary to fully dissolve this compound in DMSO.[3]
-
Proper Storage: Aliquot your stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: When preparing your final working concentration, perform serial dilutions to minimize the risk of precipitation.
Quantitative Data Summary
| Parameter | Value | Source |
| Potency (EC50) at mGluR4 | 3.2 µM | [4] |
| Potency (EC50) at mGluR7 | 1.5 µM | [4] |
| Potency (EC50) at mGluR8 | 900 nM | [4] |
| Off-Target Activity | 50% inhibition of norepinephrine transporter at 10 µM | [4] |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C | [3] |
| Storage (in DMSO) | 6 months at -80°C, 1 month at -20°C | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or use an ultrasonic bath to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Application of this compound in Electrophysiology
-
Prepare a fresh dilution of this compound in your external recording solution from the frozen stock on the day of the experiment.
-
Establish a stable baseline recording for a sufficient period before any drug application.
-
Apply the external solution containing the orthosteric agonist (if applicable) to obtain a baseline response.
-
Co-apply this compound with the agonist or pre-apply this compound for a defined period before agonist application.
-
After recording the effect of this compound, perform a washout with the drug-free external solution to observe any reversal of the effect.
Visualizations
Caption: Signaling pathway of group III mGluRs modulated by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
interpreting unexpected results with VU0155094
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with VU0155094.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as ML397) is a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs).[1][2] It does not activate these receptors on its own but enhances the response of the receptor to an orthosteric agonist, such as glutamate.[1] this compound is considered a "pan-group III PAM" because it potentiates multiple receptors within this group, including mGluR4, mGluR7, and mGluR8.[1]
Q2: What is "probe dependence" and how does it relate to this compound?
A2: Probe dependence is a phenomenon where the effect of an allosteric modulator (like this compound) varies depending on the orthosteric agonist (the "probe") used in the experiment.[1][2][3][4] For example, this compound shows different levels of potentiation and can affect the affinity and/or efficacy of various agonists (e.g., glutamate, L-AP4, LSP4-2022) differently at the same receptor.[1][5] This is a critical consideration when designing experiments and interpreting results, as the choice of agonist can significantly influence the observed outcome.
Q3: Does this compound have any known off-target effects?
A3: this compound is generally considered to have a clean ancillary pharmacology profile.[1] However, at a concentration of 10 μM, it has been shown to cause a 50% inhibition of radioligand binding to the norepinephrine transporter (NET).[1] Researchers should be mindful of this potential off-target activity, especially when using higher concentrations of the compound or in experimental systems where norepinephrine signaling is relevant.[6][7]
Q4: What is the solubility and recommended storage for this compound?
A4: Due to the lipophilic nature of many allosteric modulators, solubility can be a challenge.[5] For in vivo studies, a common protocol to prepare a 2.5 mg/mL solution involves using DMSO, PEG300, Tween-80, and saline. For stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guides
Issue 1: No observable potentiation of the agonist response.
| Possible Cause | Troubleshooting Step |
| Low Agonist Concentration | Ensure the orthosteric agonist is used at a concentration that elicits a submaximal response (typically EC20-EC50). PAMs require agonist presence to exert their effect. |
| Inappropriate Agonist for the Target Receptor | Confirm the agonist used is effective for the specific mGluR subtype being studied. For instance, mGluR7 has a particularly low affinity for glutamate, and higher concentrations may be needed, or a more potent surrogate agonist like L-AP4 might be considered.[8][9][10] |
| Compound Degradation | Verify the age and storage conditions of the this compound stock solution. Improper storage can lead to degradation and loss of activity. |
| Cell System Issues | Confirm the expression and functionality of the target mGluR and the downstream signaling components (e.g., G-proteins) in your experimental system. |
| Solubility Problems | Visually inspect the final dilution of this compound in your assay buffer for any precipitation. The lipophilicity of the compound can lead to poor solubility in aqueous solutions.[5] Consider the formulation mentioned in the FAQs. |
Issue 2: High variability in results between experiments.
| Possible Cause | Troubleshooting Step |
| Probe Dependence | If different orthosteric agonists are used across experiments, this is a likely source of variability.[1][2] Standardize the agonist and its concentration for all related experiments. |
| Inconsistent Assay Conditions | Small variations in incubation times, temperature, or cell passage number can impact results. Maintain strict consistency in your experimental protocol. |
| Pipetting Errors | Due to the potency of this compound, small errors in dilution can lead to significant variations in the final concentration. Use calibrated pipettes and perform serial dilutions carefully. |
| Cell Health and Density | Ensure cells are healthy and plated at a consistent density for each experiment, as this can affect receptor expression levels and signaling capacity. |
Issue 3: Unexpected or contradictory results (e.g., inhibition instead of potentiation).
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | At higher concentrations (≥10 μM), consider the potential inhibitory effect on the norepinephrine transporter.[1] This could be relevant in neuronal systems or tissues with significant noradrenergic innervation.[11][12] |
| Probe-Dependent Negative Cooperativity | While this compound is generally a PAM, the complex nature of allosteric modulation means that with certain agonists, negative cooperativity (inhibition) could theoretically occur, though not prominently reported for this compound.[4] Consider testing a different orthosteric agonist. |
| Cellular Toxicity | At very high concentrations, the compound or the vehicle (e.g., DMSO) may induce cellular toxicity, leading to a general suppression of cellular responses. Perform a cell viability assay at the concentrations used. |
| Receptor Heterodimerization | Group III mGluRs can form heterodimers. The pharmacological response of a heterodimer to this compound may differ from that of the homodimers you are intending to study. |
Quantitative Data Summary
The following table summarizes the potency of this compound at different rat group III mGluR subtypes. Note that the potency can be influenced by the orthosteric agonist used in the assay.
| Receptor Subtype | Reported Potency (EC50) | Orthosteric Agonist Used | Assay Type |
| mGluR4 | 3.2 μM | Glutamate | Calcium Mobilization |
| mGluR7 | 1.5 μM | L-AP4 | Calcium Mobilization |
| mGluR8 | 900 nM | Glutamate | Calcium Mobilization |
| mGluR8 | 1.6 μM | Glutamate | Thallium Flux (GIRK) |
Data compiled from Jalan-Sakrikar et al., 2014.[1]
Visualizations
Signaling Pathway of Group III mGluRs
Caption: Canonical signaling pathway for presynaptic group III mGluRs.
Troubleshooting Workflow for this compound Experiments
Caption: Logical workflow for troubleshooting unexpected results with this compound.
Experimental Protocols
In Vitro Calcium Mobilization Assay
-
Cell Culture: Culture HEK293 cells (or other suitable host cells) stably expressing the group III mGluR of interest and a promiscuous G-protein such as Gα15.
-
Cell Plating: Plate cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Prepare a fixed concentration of the orthosteric agonist (e.g., Glutamate, L-AP4) at its EC20 value.
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the various concentrations of this compound to the wells and pre-incubate for 2-5 minutes.
-
Add the EC20 concentration of the orthosteric agonist.
-
Measure the fluorescence intensity using a plate reader (e.g., FLIPR) immediately before and after agonist addition.
-
-
Data Analysis: Calculate the change in fluorescence to determine the potentiation of the agonist response. Plot the response against the concentration of this compound to determine the EC50.
(Protocol adapted from descriptions in Jalan-Sakrikar et al., 2014)[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of allosteric probe dependence in μ opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe dependence in the allosteric modulation of a G protein-coupled receptor: implications for detection and validation of allosteric ligand effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CALCIUM-DEPENDENT INTERACTIONS OF THE HUMAN NOREPINEPHRINE TRANSPORTER WITH SYNTAXIN 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptor 7 (mGluR7) as a Target for the Treatment of Psychostimulant Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Relative Contributions of Norepinephrine and Serotonin Transporters to Antinociceptive Synergy between Monoamine Reuptake Inhibitors and Morphine in the Rat Formalin Model | PLOS One [journals.plos.org]
- 12. No major role of norepinephrine transporter gene variations in the cardiostimulant effects of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of a Non-Selective Tool: A Technical Guide to Controlling for VU0155094's Polypharmacology
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the lack of selectivity of VU0155094, a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs). By understanding its pharmacological profile and employing rigorous experimental controls, researchers can effectively dissect the specific contributions of individual mGluR subtypes to their biological observations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selectivity a concern?
A1: this compound is a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs). Its primary limitation is its lack of selectivity within this receptor subgroup, as it potentiates the activity of mGlu4, mGlu6, mGlu7, and mGlu8 receptors.[1][2] This "pan-group III" activity can make it challenging to attribute an observed physiological or pharmacological effect to a single mGluR subtype.
Q2: What are the known targets of this compound?
A2: this compound is a positive allosteric modulator of group III mGluRs. Its potency varies across the different receptor subtypes. Additionally, at higher concentrations, it can exhibit off-target activity.
Q3: How can I be confident that the effects I observe with this compound are due to its action on my target of interest?
A3: Confidence in your results when using a non-selective compound like this compound relies on a multi-pronged approach of rigorous experimental design and the use of specific controls. Key strategies include:
-
Utilizing cell lines with defined receptor expression: The most direct way to control for off-target effects is to use cell lines engineered to express only the mGluR subtype of interest (e.g., HEK293 or CHO cells stably or transiently expressing mGlu4, mGlu6, mGlu7, or mGlu8).
-
Employing selective pharmacological agents: Whenever possible, use commercially available selective PAMs for the specific group III mGluR you are studying as positive controls. Comparing the effects of this compound to those of a selective modulator can help parse out on-target versus off-target effects.
-
Leveraging genetic knockout or knockdown models: Using primary cells or tissues from knockout animals for your target receptor, or employing techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target receptor in your cell model, can definitively establish whether the observed effect of this compound is on-target.
-
Using structurally distinct modulators: Confirming that a different, structurally unrelated pan-group III mGluR PAM produces the same biological effect can increase confidence that the effect is mediated by this receptor class and not an off-target effect specific to the chemical scaffold of this compound.
-
Performing washout experiments: To ensure the observed effects are not due to irreversible binding or cellular toxicity, perform washout experiments to see if the biological response returns to baseline after the removal of this compound.
Q4: What is "probe dependence" and how does it affect my experiments with this compound?
A4: Probe dependence refers to the phenomenon where the modulatory effect of an allosteric modulator like this compound can vary depending on the orthosteric agonist being used to activate the receptor.[1][2] For example, the potentiation of receptor activity by this compound might be different when glutamate is the agonist compared to a synthetic agonist like L-AP4. It is crucial to be consistent with the orthosteric agonist used throughout your experiments and to consider that your results may be specific to that particular agonist.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected or inconsistent results across different experimental systems. | This compound is acting on different combinations of group III mGluRs expressed in your various systems. | 1. Characterize the expression profile of all group III mGluRs in your experimental models using techniques like qPCR or Western blotting. 2. Use cell lines expressing single mGluR subtypes to dissect the contribution of each receptor to the observed effect. |
| Observed effect does not align with the known function of the intended target receptor. | The effect may be due to off-target activity of this compound on another group III mGluR or a completely different protein (e.g., norepinephrine transporter). | 1. Test the effect of this compound in a cell line or animal model lacking your primary target receptor (knockout/knockdown). If the effect persists, it is off-target. 2. Compare the effects of this compound with a structurally distinct and more selective PAM for your target of interest. |
| The magnitude of potentiation by this compound is different from published data. | This could be due to "probe dependence," where the effect of the PAM is influenced by the specific orthosteric agonist used. | 1. Ensure you are using the same orthosteric agonist and concentration as the published study. 2. If using a different agonist, characterize the effect of this compound with this new agonist. |
| Cellular toxicity is observed at the concentrations of this compound being used. | The concentration may be too high, leading to off-target effects or general cytotoxicity. | 1. Perform a dose-response curve to determine the lowest effective concentration of this compound. 2. Conduct a cell viability assay (e.g., MTT or LDH assay) to assess the toxicity of this compound at the concentrations used in your experiments. |
Data Presentation
Table 1: Pharmacological Profile of this compound at Group III mGluRs
| Receptor | Potency (EC₅₀) | Assay Type | Reference |
| mGlu4 | 3.2 µM | Calcium Mobilization | [1] |
| mGlu7 | 1.5 µM | Calcium Mobilization | [1] |
| mGlu8 | 900 nM | Calcium Mobilization | [1] |
Table 2: Known Off-Target Activity of this compound
| Target | Activity | Concentration | Reference |
| Norepinephrine Transporter | 50% inhibition of radioligand binding | 10 µM | [1] |
Table 3: Selective Positive Allosteric Modulators for Group III mGluRs (for use as control compounds)
| Receptor | Selective PAM | Notes |
| mGlu4 | ML182, ADX88178 | Potent and selective for mGlu4. |
| mGlu6 | Currently limited availability of highly selective PAMs. | Researchers may need to consult recent literature or chemical suppliers for the latest tools. |
| mGlu7 | AMN082 | A selective PAM for mGlu7. |
| mGlu8 | Currently limited availability of highly selective PAMs. | Researchers may need to consult recent literature or chemical suppliers for the latest tools. |
Experimental Protocols
1. Protocol for Transient Transfection of mGluRs in HEK293 Cells
This protocol provides a general guideline for transiently expressing a specific mGluR subtype in HEK293 cells to create a controlled system for studying the effects of this compound.
-
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding the human mGluR of interest (e.g., in a pcDNA3.1 vector)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 2.5 µg of the mGluR plasmid DNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the HEK293 cells and replace it with 2 mL of fresh, pre-warmed complete growth medium.
-
Add the 500 µL of DNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Assay:
-
Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
-
After the incubation period, the cells expressing the target mGluR are ready to be used in functional assays with this compound.
-
-
2. Protocol for siRNA-mediated Knockdown of a Target mGluR
This protocol outlines a general procedure for reducing the expression of a specific mGluR to validate the on-target effects of this compound.
-
Materials:
-
Cell line of interest (e.g., a neuronal cell line endogenously expressing multiple group III mGluRs)
-
siRNA targeting the specific mGluR mRNA and a non-targeting control siRNA
-
Transfection reagent for siRNA (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate so they are 30-50% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 30 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex to each well containing cells and 1.8 mL of complete growth medium.
-
Gently rock the plate to mix.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours.
-
After incubation, assess the knockdown efficiency by qPCR or Western blotting.
-
Use the knockdown cells in your functional assay with this compound and compare the results to cells treated with the non-targeting control siRNA. A diminished or absent effect of this compound in the knockdown cells indicates an on-target effect.
-
-
Visualizations
Caption: Signaling pathway of group III mGluRs and the action of this compound.
Caption: Logical workflow for validating the on-target effects of this compound.
References
Technical Support Center: Improving the In Vivo Efficacy of VU0155094
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of VU0155094, a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) that displays activity across the group III metabotropic glutamate receptors (mGluRs), including mGluR4, mGluR7, and mGluR8.[1][2] As a PAM, it does not activate the receptor directly but potentiates the receptor's response to the endogenous agonist, glutamate.[1] Its pan-group III mGluR activity means it can enhance the function of multiple related receptors, which could be a consideration in experimental design.[1][2]
Q2: What are the known in vitro potencies of this compound?
A2: this compound has been characterized in vitro, demonstrating varying potencies across the group III mGluRs. These values are crucial for designing experiments and interpreting results.
| Receptor | Potency (EC50) |
| mGluR4 | 3.2 µM |
| mGluR7 | 1.5 µM |
| mGluR8 | 900 nM |
| Data from ACS Chemical Neuroscience.[1] |
Q3: Are there any known off-target activities for this compound?
A3: Initial off-target profiling of this compound against a panel of 68 common targets revealed a relatively clean profile. The only significant finding was a 50% inhibition of radioligand binding to the norepinephrine transporter at a concentration of 10 µM.[1] Researchers should consider this potential interaction when designing and interpreting in vivo studies, especially at higher doses.
Q4: What are the common challenges in achieving in vivo efficacy with small molecule modulators like this compound?
A4: Like many small molecules, the translation from in vitro activity to in vivo efficacy for this compound can be hampered by several factors. These include poor solubility, rapid metabolism, low bioavailability, and potential for off-target effects that are not apparent in initial screens. For instance, other mGluR modulators have faced challenges with rapid metabolism in vivo.[1]
Troubleshooting Guides
Problem 1: Poor Solubility and Formulation Issues
Symptoms:
-
Difficulty dissolving this compound in desired vehicle.
-
Precipitation of the compound upon standing or dilution.
-
Inconsistent results between experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Vehicle | Due to its lipophilic nature, this compound may require a specific formulation to achieve a stable solution for in vivo administration.[3] Several vehicle formulations have been successfully used for similar compounds and can be adapted for this compound. |
| Precipitation upon Dilution | Co-solvent formulations can sometimes lead to precipitation when introduced into an aqueous physiological environment. Performing an in vitro dilution test in saline or phosphate-buffered saline (PBS) before in vivo administration can help identify this issue. If precipitation occurs, consider alternative formulation strategies. |
| Compound Degradation | Ensure proper storage of this compound stock solutions to prevent degradation. |
Recommended Formulation Protocols for this compound:
| Formulation | Components | Preparation Steps |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1. Dissolve this compound in DMSO. 2. Add PEG300 and mix thoroughly. 3. Add Tween-80 and mix. 4. Finally, add saline to the desired volume. May require warming and sonication to achieve a clear solution. |
| Cyclodextrin-based | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1. Dissolve this compound in DMSO. 2. Add the SBE-β-CD solution and mix. May require warming and sonication. |
| Oil-based | 10% DMSO, 90% Corn Oil | 1. Dissolve this compound in DMSO. 2. Add corn oil and mix thoroughly. May require warming and sonication. |
Problem 2: Lack of In Vivo Efficacy Despite Successful Formulation
Symptoms:
-
No observable phenotype or therapeutic effect at expected doses.
-
High variability in animal responses.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Pharmacokinetics (PK) | This compound may be rapidly metabolized and cleared from the system. Conduct a pilot PK study to determine the compound's half-life, peak plasma concentration (Cmax), and brain penetration. This will inform the optimal dosing regimen. |
| Insufficient Target Engagement | The administered dose may not be sufficient to achieve the necessary receptor occupancy in the target tissue. Dose-response studies are crucial. Consider measuring target engagement through techniques like ex vivo autoradiography or PET imaging if a suitable radioligand is available. |
| Blood-Brain Barrier (BBB) Penetration | For CNS-targeted effects, this compound must cross the BBB. While its lipophilicity suggests it may penetrate the CNS, this needs to be experimentally verified.[3] A pilot study to determine the brain-to-plasma ratio is recommended. |
| Route of Administration | The chosen route of administration may not be optimal. For example, oral administration can be limited by first-pass metabolism. Consider alternative routes such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection. |
Experimental Protocols
Protocol 1: In Vitro Potency Determination at mGluRs
This protocol is based on the methods used for the initial characterization of this compound.
-
Cell Culture: Use cell lines (e.g., HEK293) stably expressing the mGluR of interest (mGluR4, mGluR7, or mGluR8) and a suitable reporter system, such as G-protein inwardly-rectifying potassium (GIRK) channels or a calcium-sensitive dye.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the compound in assay buffer.
-
Assay Procedure:
-
Plate the cells in a multi-well plate.
-
Add the diluted this compound to the cells and incubate for a short period.
-
Add a sub-maximal concentration (EC20) of glutamate.
-
Measure the response (e.g., thallium flux for GIRK channels or fluorescence for calcium indicators).
-
-
Data Analysis: Plot the response against the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: General In Vivo Dosing Procedure for Rodents
This protocol provides a general guideline for administering this compound to rodents and should be adapted based on the specific experimental design.
-
Animal Models: Select an appropriate rodent model for the disease or condition under investigation.
-
Formulation Preparation: Prepare the this compound formulation as described in the troubleshooting guide. Ensure the final solution is clear and free of precipitates.
-
Dosing:
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for initial in vivo studies. For i.p. injection in mice or rats, inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[4]
-
Dose Volume: The volume administered should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).[5]
-
Dose-Response: Conduct a dose-response study to determine the optimal dose for the desired effect.
-
-
Behavioral or Physiological Assessment: Perform the relevant behavioral tests or physiological measurements at appropriate time points after dosing, based on the expected pharmacokinetics of the compound.
-
Pharmacokinetic Analysis (Optional but Recommended):
-
Collect blood and brain tissue samples at various time points after dosing.
-
Analyze the samples using a suitable analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Calculate key PK parameters such as Cmax, Tmax, half-life, and brain-to-plasma ratio.
-
Visualizations
Caption: Signaling pathway of this compound as a group III mGluR PAM.
Caption: Experimental workflow for improving this compound in vivo efficacy.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
Validation & Comparative
A Comparative Guide to VU0155094 and VU0422288: Potency and Selectivity of Two Pan-Group III mGlu Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VU0155094 and VU0422288, two positive allosteric modulators (PAMs) of group III metabotropic glutamate (mGlu) receptors. Contrary to their occasional mischaracterization as mGluR5 modulators, these compounds primarily act on mGluR4, mGluR7, and mGluR8. This document summarizes their comparative potency and selectivity, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the potency (EC50) of this compound and VU0422288 at rat mGluR4, mGluR7, and mGluR8 as determined by calcium mobilization assays.
Table 1: Potency of this compound at Group III mGlu Receptors
| Receptor | EC50 (µM) |
| mGluR4 | 3.2 |
| mGluR7 | 1.5 |
| mGluR8 | 0.90 |
Table 2: Potency of VU0422288 at Group III mGlu Receptors
| Receptor | EC50 (nM) |
| mGluR4 | 108 |
| mGluR7 | 146 |
| mGluR8 | 125 |
Data sourced from Jalan-Sakrikar et al., 2014.
Comparative Analysis
VU0422288 is significantly more potent than this compound across all three tested group III mGlu receptors, with EC50 values in the nanomolar range compared to the micromolar range for this compound. Both compounds are considered "pan-group III" PAMs, as they do not show strong selectivity for a single receptor subtype within this group. However, this compound does exhibit a modest preference for mGluR8, followed by mGluR7 and mGluR4. VU0422288 displays a more balanced potency profile across the three receptors.
Initial selectivity profiling at a 10 µM concentration confirmed that this compound potentiates responses of mGluR4, mGluR6, and mGluR7 in addition to mGluR8, but not other mGlu receptor subtypes.
Signaling Pathways and Experimental Workflows
Group III mGlu Receptor Signaling Pathway
Group III mGlu receptors (mGluR4, mGluR6, mGluR7, and mGluR8) are typically Gi/o-coupled receptors. Their activation by an agonist, such as glutamate, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates ion channel activity and neurotransmitter release.
Caption: Group III mGlu Receptor Signaling Pathway.
Experimental Workflow: Calcium Mobilization Assay
The potency of this compound and VU0422288 was determined using a calcium mobilization assay in cell lines co-expressing the respective mGlu receptor and a promiscuous G-protein (Gqi5 or Gα15). This experimental setup redirects the Gi/o signal to the Gq pathway, enabling the measurement of intracellular calcium release as a readout of receptor activation.
Caption: Workflow for Calcium Mobilization Assay.
Experimental Protocols
Calcium Mobilization Assay for Potency Determination
This protocol outlines the general procedure for determining the potency of PAMs at group III mGlu receptors.
1. Cell Culture and Plating:
-
HEK293 cells stably co-expressing the rat mGlu receptor subtype (mGluR4, mGluR7, or mGluR8) and a promiscuous G-protein (Gqi5 for mGluR4, Gα15 for mGluR7 and mGluR8) are used.
-
Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluency.
2. Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
3. Compound Preparation and Addition:
-
This compound and VU0422288 are serially diluted to the desired concentrations in assay buffer.
-
The dye solution is removed, and the cells are washed with assay buffer.
-
The compound dilutions are added to the respective wells, and the plate is incubated for a short period (e.g., 2 minutes).
4. Agonist Addition and Signal Detection:
-
An EC20 concentration of the agonist (glutamate for mGluR4 and mGluR8, or L-AP4 for mGluR7) is added to the wells.
-
The fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR) to detect the transient increase in intracellular calcium.
5. Data Analysis:
-
The increase in fluorescence is plotted against the compound concentration.
-
The EC50 values are calculated using a four-parameter logistic equation.
This protocol is a generalized representation based on the methodology described in Jalan-Sakrikar et al., 2014.
A Comparative Guide: VU0155094 vs. L-AP4 in Metabotropic Glutamate Receptor Activation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the positive allosteric modulator (PAM) VU0155094 and the orthosteric agonist L-2-amino-4-phosphonobutyric acid (L-AP4) for the activation of Group III metabotropic glutamate receptors (mGluRs). Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are crucial presynaptic regulators of neurotransmission and represent significant therapeutic targets for various neurological and psychiatric disorders.[1][2] This document outlines their distinct mechanisms of action, pharmacological profiles, and the experimental protocols used to assess their activity, supported by quantitative data.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between L-AP4 and this compound lies in their binding sites and resulting modes of action on the receptor.
-
L-AP4 (Orthosteric Agonist): L-AP4 is a classic, group-selective agonist for Group III mGluRs.[3][4][5] It binds to the orthosteric site, the same recognition site as the endogenous neurotransmitter, glutamate. This direct binding event initiates the conformational change in the receptor required for G-protein activation.
-
This compound (Positive Allosteric Modulator): this compound is a pan-Group III PAM.[2][6][7] It does not bind to the glutamate binding site but to a distinct, topographically separate location known as an allosteric site. By itself, this compound has no direct agonist activity.[3][6] Instead, it enhances the receptor's response to an orthosteric agonist (like glutamate or L-AP4) by increasing the agonist's potency or efficacy.[3] This makes PAMs like this compound valuable tools for modulating endogenous glutamate signaling rather than causing direct, continuous activation.
Data Presentation: Pharmacological Profiles
The following tables summarize the quantitative data for L-AP4 and this compound at Group III mGluR subtypes.
Table 1: Potency of L-AP4 (Orthosteric Agonist)
| mGluR Subtype | EC₅₀ (μM) |
| mGluR4 | 0.1 - 0.13 |
| mGluR6 | 1.0 - 2.4 |
| mGluR7 | 249 - 337 |
| mGluR8 | 0.29 |
| Data sourced from cellular assays measuring receptor activation.[3][8] |
Table 2: Potency of this compound (Positive Allosteric Modulator)
| mGluR Subtype | EC₅₀ (μM) for Potentiation | Orthosteric Agonist Used |
| mGluR4 | 3.2 | Glutamate (EC₂₀) |
| mGluR7 | 1.5 | L-AP4 (EC₂₀) |
| mGluR8 | 0.9 | Glutamate (EC₂₀) |
| Data sourced from calcium mobilization assays. The potency of a PAM is dependent on the concentration of the orthosteric agonist present.[6] |
A key phenomenon to consider when working with PAMs is probe dependence , where the modulatory effects of the PAM can vary depending on the orthosteric agonist used in the assay (e.g., glutamate vs. L-AP4).[2][6][9] For instance, the affinity of this compound at mGluR7 was found to be 4-fold greater when L-AP4 was the agonist compared to glutamate.[6]
Signaling Pathways and Experimental Workflows
Group III mGluR Signaling
Group III mGluRs are canonically coupled to Gαi/o proteins.[1] Upon activation by an agonist like L-AP4, the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a primary mechanism for the presynaptic inhibition of neurotransmitter release.
Experimental Protocols
To quantify the activity of compounds like this compound and L-AP4, researchers commonly employ functional cell-based assays. Since Gαi/o-coupled receptors do not natively signal through intracellular calcium release, these assays often require co-expression of the receptor with a promiscuous or chimeric G-protein (e.g., Gα15, Gqi5) that redirects the signal to the phospholipase C (PLC) pathway, resulting in a measurable calcium mobilization.[6][10][11]
Workflow: Calcium Mobilization Assay
A. Detailed Protocol: Calcium Mobilization Assay
This protocol is a representative method for assessing mGluR activation in a high-throughput format.[10][12][13]
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably co-expressing the desired Group III mGluR subtype and a promiscuous G-protein (e.g., Gα15) in appropriate growth medium.
-
Harvest cells and seed them into 384-well black, clear-bottom assay plates at a density of 10,000-20,000 cells per well. Incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells gently with assay buffer to remove excess extracellular dye.
-
-
Compound Addition and Measurement:
-
Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-30 seconds.
-
For PAM activity: Perform a first addition of this compound (or other test compound) at various concentrations and incubate for 2-5 minutes.[6]
-
Perform a second addition of an orthosteric agonist (e.g., glutamate or L-AP4) at a pre-determined EC₂₀ concentration (a concentration that gives 20% of the maximal response).
-
For agonist activity: Perform a single addition of L-AP4 at various concentrations.
-
Record the fluorescence signal (Excitation: ~488 nm, Emission: ~525 nm) for at least 60-120 seconds after agonist addition.
-
-
Data Analysis:
-
The change in fluorescence (peak signal minus baseline) is used to determine the intracellular calcium response.
-
Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ (potency) and Eₘₐₓ (maximum efficacy) values.
-
B. Alternative Protocol: G-protein-coupled Inwardly Rectifying K+ (GIRK) Channel Thallium Flux Assay
This assay provides a direct measure of Gαi/o activation by assessing the activity of the Gβγ subunit.[6][14][15]
-
Principle: Activation of the Gαi/o-coupled mGluR releases the Gβγ subunit, which directly gates GIRK channels. The assay uses thallium (Tl⁺) as a surrogate for potassium (K⁺). Tl⁺ flux through opened GIRK channels is detected by a Tl⁺-sensitive fluorescent dye inside the cell.[14][16]
-
Cell Lines: Use a cell line (e.g., CHO, HEK293) co-expressing the mGluR of interest and GIRK channel subunits.[14]
-
Procedure:
-
Cells are loaded with a thallium-sensitive dye.
-
Compounds (agonist or PAM + agonist) are added to the cells.
-
A stimulus buffer containing Tl⁺ is added.
-
The resulting change in intracellular fluorescence is measured kinetically. An increase in Tl⁺ influx quenches the dye, leading to a decrease in the fluorescence signal.[17]
-
-
Application: This assay was used to confirm the potentiation of mGluR8 by this compound, which showed an EC₅₀ of 1.6 µM in the presence of an EC₂₀ concentration of glutamate.[6]
C. Confirmatory Protocol: Electrophysiology in Brain Slices
Electrophysiology in native tissue is the gold standard for confirming the physiological effects of mGluR modulators on synaptic transmission.[18][19][20]
-
Preparation: Prepare acute brain slices (e.g., hippocampus, striatum) from rodents.[18][21]
-
Recording: Perform whole-cell patch-clamp or field potential recordings. Place a stimulating electrode to activate a specific synaptic pathway (e.g., Schaffer collateral-CA1) and a recording electrode to measure the postsynaptic response (e.g., field excitatory postsynaptic potential, fEPSP).[6][19]
-
Application: After establishing a stable baseline response, perfuse the slice with the compound(s) of interest.
-
For L-AP4, application typically results in a presynaptic inhibition of neurotransmitter release, observed as a reduction in the fEPSP slope.[19]
-
For this compound, application alone should have no effect. However, when co-applied with a low concentration of an agonist, it should potentiate the agonist-induced inhibition of synaptic transmission.[6]
-
-
Analysis: Quantify the change in the fEPSP slope or amplitude before, during, and after drug application to determine the compound's effect on synaptic strength.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-AP4 - Wikipedia [en.wikipedia.org]
- 5. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. A novel assay of Gi/o-linked G protein-coupled receptor coupling to potassium channels provides new insights into the pharmacology of the group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. news-medical.net [news-medical.net]
- 18. benchchem.com [benchchem.com]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. Activation Requirements for Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating mGluR7 Modulation: A Comparative Guide to VU0155094
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU0155094, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGluR7), with other available modulators. The information presented is supported by experimental data to aid in the selection of appropriate tools for investigating mGluR7 function.
Metabotropic glutamate receptor 7 (mGluR7) is a presynaptic G protein-coupled receptor widely expressed in the central nervous system, where it plays a crucial role in regulating neurotransmitter release.[1][2][3] Its involvement in various neurological and psychiatric disorders has made it a significant target for therapeutic development.[1][2][3] The validation of mGluR7 as a drug target has been historically challenged by a lack of selective pharmacological tools.[1][4] The development of allosteric modulators, such as this compound, has provided valuable instruments to probe the function of this receptor.
Comparative Analysis of mGluR7 Allosteric Modulators
This compound is a positive allosteric modulator that enhances the response of mGluR7 to its endogenous ligand, glutamate.[1] However, it is important to note that this compound is a pan-group III mGlu receptor PAM, also showing activity at mGluR4 and mGluR8.[1] This section compares this compound with other known mGluR7 modulators.
| Modulator | Type | Target(s) | Potency (EC₅₀/IC₅₀) | Key Characteristics |
| This compound | Positive Allosteric Modulator (PAM) | mGluR4, mGluR7, mGluR8 | mGluR7: 1.5 µM | Pan-group III PAM.[1] |
| VU0422288 | Positive Allosteric Modulator (PAM) | mGluR4, mGluR7, mGluR8 | mGluR7: Potency is 30-100 fold higher than this compound | Pan-group III PAM with higher affinity than this compound.[1] |
| AMN082 | Allosteric Agonist | mGluR7 | EC₅₀: 64 nM | Orally active and brain-penetrable, but has off-target activities, notably at monoamine transporters.[5][6] |
| MMPIP | Negative Allosteric Modulator (NAM) | mGluR7 | IC₅₀: 7 nM | One of the first selective mGluR7 NAMs.[4][6] |
| ADX71743 | Negative Allosteric Modulator (NAM) | mGluR7 | IC₅₀: 460 nM | Another selective mGluR7 NAM.[7][8] |
Experimental Protocols for Validating mGluR7 Modulation
The following are detailed methodologies for key experiments frequently cited in the validation of mGluR7 modulators.
1. In Vitro Potency Determination using Calcium Mobilization Assay
This assay is used to determine the potency of mGluR7 modulators in a recombinant cell line.
-
Cell Line: HEK293 cells stably co-expressing the rat mGluR7 receptor and a promiscuous G-protein (e.g., Gα15 or Gqi5) that couples the receptor to the phospholipase C pathway, leading to intracellular calcium release.[1]
-
Assay Principle: Activation of mGluR7 by an agonist triggers the G-protein cascade, resulting in an increase in intracellular calcium concentration. This change is detected using a calcium-sensitive fluorescent dye.
-
Protocol:
-
Plate the cells in a 96-well or 384-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Add the test compound (e.g., this compound) at various concentrations and incubate for a specified period (e.g., 2 minutes).[1]
-
Add a sub-maximal (EC₂₀) concentration of an orthosteric agonist (e.g., glutamate or L-AP4).[1]
-
Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) to determine the intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the concentration of the test compound to determine the EC₅₀ (for PAMs) or IC₅₀ (for NAMs).
-
2. Electrophysiological Validation in Native Tissue
This method assesses the effect of mGluR7 modulators on synaptic transmission in a brain slice preparation, providing a more physiologically relevant context. The hippocampal Schaffer collateral-CA1 synapse is often used as it is reported to exclusively express mGluR7 among the group III mGlu receptors.[1]
-
Preparation: Prepare acute hippocampal slices from rodents.
-
Recording: Perform whole-cell patch-clamp or field potential recordings from CA1 pyramidal neurons.
-
Stimulation: Stimulate the Schaffer collateral pathway to evoke excitatory postsynaptic potentials (EPSPs) or currents (EPSCs).
-
Protocol:
-
Establish a stable baseline recording of synaptic responses.
-
Bath-apply the mGluR7 modulator (e.g., this compound) to the brain slice.
-
Continue to record synaptic responses to assess the effect of the modulator. For a PAM like this compound, an enhancement of the inhibitory effect of an mGluR7 agonist on synaptic transmission would be expected.
-
Wash out the compound to observe the reversal of the effect.
-
-
Data Analysis: Measure the amplitude and/or frequency of the synaptic responses before, during, and after the application of the modulator to quantify its effect.
Visualizing mGluR7 Signaling and Experimental Workflow
mGluR7 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of mGluR7. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[[“]][[“]] The βγ subunits of the G-protein can also directly modulate the activity of ion channels, such as inhibiting presynaptic Ca²⁺ channels and activating G-protein-coupled inwardly rectifying K⁺ (GIRK) channels.[11]
Caption: Canonical mGluR7 signaling cascade in a presynaptic terminal.
Experimental Workflow for PAM Validation
The following diagram outlines a typical experimental workflow for validating a positive allosteric modulator of mGluR7, such as this compound.
Caption: Experimental workflow for validating an mGluR7 PAM.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. consensus.app [consensus.app]
- 11. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VU0155094 with Other Group III mGluR Positive Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the positive allosteric modulator (PAM), VU0155094, with other modulators of group III metabotropic glutamate receptors (mGluRs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes signaling and experimental frameworks to facilitate a comprehensive understanding of these compounds.
This compound is a positive allosteric modulator that has been characterized as a pan-group III mGluR PAM, exhibiting activity at mGluR4, mGluR7, and mGluR8.[1][2][3] This distinguishes it from PAMs targeting other mGluR groups, such as the extensively studied mGluR5 PAMs.[4][5][6] This guide will focus on a direct comparison of this compound with another notable pan-group III mGluR PAM, VU0422288, for which comparative data is available.[1][2][3]
Data Presentation: Comparative Pharmacology of this compound and VU0422288
The following table summarizes the potency of this compound and VU0422288 at different group III mGluR subtypes. Potency is a measure of the concentration of a drug required to produce an effect of a given intensity.
| Compound | Target Receptor | Potency (EC₅₀) | Assay Type |
| This compound | mGluR4 | 3.2 µM | Calcium Mobilization |
| mGluR7 | 1.5 µM | Calcium Mobilization | |
| mGluR8 | 900 nM | Calcium Mobilization | |
| rat mGluR8 | 1.6 µM | Thallium Flux | |
| VU0422288 | mGluR4 | 108 nM | Calcium Mobilization |
| mGluR7 | 146 nM | Calcium Mobilization | |
| mGluR8 | 125 nM | Calcium Mobilization |
As the data indicates, VU0422288 is a more potent pan-group III mGluR PAM compared to this compound.[1] Both compounds show differential activity across the group III mGluR subtypes.[2][3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of group III mGluRs and a typical experimental workflow for characterizing PAMs like this compound.
Experimental Protocols
A summary of the key experimental methodologies used in the characterization of this compound and its comparators is provided below.
1. Thallium Flux Assay (for Primary HTS and Potency Determination)
-
Principle: This assay measures the function of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are activated by group III mGluRs. The flux of thallium ions through the GIRK channels is detected by a fluorescent dye.
-
Methodology:
-
Cells co-expressing the target mGluR (e.g., rat mGluR8) and GIRK channels are used.
-
Cells are loaded with a thallium-sensitive fluorescent dye.
-
The test compound (e.g., this compound) is added to the cells in the presence of a sub-maximal concentration (EC₂₀) of glutamate.
-
Thallium flux is initiated, and the change in fluorescence is measured over time.
-
Data is normalized to the response of a control agonist.[1]
-
2. Calcium Mobilization Assay (for Potency and Selectivity Profiling)
-
Principle: This assay measures changes in intracellular calcium concentration upon receptor activation. Group III mGluRs are coupled to Gᵢ/ₒ, which do not typically signal through calcium. Therefore, a promiscuous G-protein (e.g., Gα₁₅ or Gαqi5) is co-expressed to couple the receptor to the phospholipase C pathway, leading to a measurable calcium response.
-
Methodology:
-
Cells are co-transfected with the target mGluR and a promiscuous G-protein.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
The test compound is pre-incubated with the cells before the addition of an EC₂₀ concentration of an agonist (e.g., glutamate or L-AP4).
-
The change in fluorescence, indicating intracellular calcium mobilization, is measured using a plate reader.
-
Concentration-response curves are generated to determine the potency (EC₅₀) of the PAM.[1]
-
3. Electrophysiology
-
Principle: This technique directly measures the electrical properties of neurons to assess the functional consequences of receptor modulation in a native tissue setting.
-
Methodology:
-
Brain slices (e.g., hippocampus) are prepared.
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded in a specific synaptic pathway (e.g., Schaffer collateral-CA1 synapse).
-
The effect of the PAM (e.g., this compound) on the agonist-induced reduction of fEPSP slopes and paired-pulse ratio is measured to confirm presynaptic actions.[1]
-
Conclusion
This compound is a valuable tool compound for studying the biology of group III mGluRs.[1] While it is a pan-group III PAM, it exhibits some selectivity for mGluR8 in certain assays.[1] In comparison to VU0422288, this compound is less potent but shares the characteristic of modulating multiple group III mGluRs.[1] The choice between these and other mGluR modulators will depend on the specific research question, including the desired potency, selectivity profile, and the experimental system being used. The detailed experimental protocols provided herein offer a foundation for the design and interpretation of studies involving these and similar compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of VU0155094's Pharmacological Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of the pharmacological effects of VU0155094, a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs), using genetic models. By comparing the compound's activity in wild-type animals with that in knockout models for its specific targets—mGluR4, mGluR7, and mGluR8—researchers can definitively establish its on-target mechanism of action. This is a critical step in the preclinical validation of any novel therapeutic agent.
Introduction to this compound
This compound is a pan-group III mGluR positive allosteric modulator, exhibiting activity at mGluR4, mGluR7, and mGluR8.[1] It acts by binding to a site on the receptor distinct from the orthosteric glutamate binding site, potentiating the receptor's response to endogenous glutamate.[1] The therapeutic potential of modulating group III mGluRs is significant, with links to neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, anxiety, and depression.[1][2]
The Principle of Genetic Cross-Validation
The gold standard for validating the target engagement of a pharmacological agent is to demonstrate that its effects are absent in animals lacking the target protein. This is achieved by utilizing knockout (KO) mice for the specific receptor subtypes. If the effects of this compound are mediated by its intended targets, these effects will be observed in wild-type (WT) mice but significantly attenuated or completely absent in mGluR4, mGluR7, or mGluR8 knockout mice, depending on the specific physiological function being assessed.
Data Presentation: Expected Outcomes of Cross-Validation
The following tables summarize the expected quantitative outcomes from key experiments designed to cross-validate the effects of this compound with genetic models. The data presented is hypothetical, based on the known pharmacology of this compound and the established phenotypes of the respective knockout mice.
Table 1: Effect of this compound on Motor Coordination (Rotarod Test) in Wild-Type vs. mGluR4 KO Mice
| Genotype | Treatment | Latency to Fall (seconds) |
| Wild-Type | Vehicle | 180 ± 15 |
| Wild-Type | This compound (10 mg/kg) | 240 ± 20* |
| mGluR4 KO | Vehicle | 175 ± 18 |
| mGluR4 KO | This compound (10 mg/kg) | 180 ± 16 |
*p < 0.05 compared to vehicle-treated wild-type animals, indicating a significant on-target effect.
Table 2: Effect of this compound on Anxiety-Like Behavior (Elevated Plus Maze) in Wild-Type vs. mGluR7 KO Mice
| Genotype | Treatment | Time Spent in Open Arms (%) |
| Wild-Type | Vehicle | 25 ± 5 |
| Wild-Type | This compound (10 mg/kg) | 45 ± 7* |
| mGluR7 KO | Vehicle | 23 ± 6 |
| mGluR7 KO | This compound (10 mg/kg) | 26 ± 5 |
*p < 0.05 compared to vehicle-treated wild-type animals, indicating a significant on-target anxiolytic-like effect.
Table 3: Effect of this compound on Learning and Memory (Contextual Fear Conditioning) in Wild-Type vs. mGluR8 KO Mice
| Genotype | Treatment | Freezing Time (%) |
| Wild-Type | Vehicle | 50 ± 8 |
| Wild-Type | This compound (10 mg/kg) | 70 ± 10* |
| mGluR8 KO | Vehicle | 48 ± 9 |
| mGluR8 KO | This compound (10 mg/kg) | 52 ± 8 |
*p < 0.05 compared to vehicle-treated wild-type animals, indicating a significant on-target memory-enhancing effect.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of these validation studies. Below are outlined protocols for the key experiments.
Behavioral Assay: Rotarod Test for Motor Coordination
-
Objective: To assess the effect of this compound on motor coordination and balance, functions in which mGluR4 is implicated.
-
Animals: Adult male wild-type and mGluR4 knockout mice.
-
Procedure:
-
Habituate mice to the rotarod apparatus for 2-3 days prior to testing.
-
On the test day, administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle to both genotypes.
-
After a 30-minute pretreatment period, place the mice on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform multiple trials and average the results for each animal.
-
Behavioral Assay: Elevated Plus Maze for Anxiety-Like Behavior
-
Objective: To evaluate the anxiolytic-like effects of this compound, a domain where mGluR7 has been shown to play a role.[2]
-
Animals: Adult male wild-type and mGluR7 knockout mice.
-
Procedure:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to both genotypes.
-
After 30 minutes, place the mouse in the center of the elevated plus maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open and closed arms using an automated tracking system.
-
Calculate the percentage of time spent in the open arms.
-
Behavioral Assay: Contextual Fear Conditioning for Learning and Memory
-
Objective: To determine the impact of this compound on associative learning and memory, processes involving mGluR8.[3]
-
Animals: Adult male wild-type and mGluR8 knockout mice.
-
Procedure:
-
Training Day:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes before training.
-
Place the mouse in the conditioning chamber and allow for a 2-minute exploration period.
-
Deliver a series of foot shocks (e.g., 3 shocks of 0.5 mA for 2 seconds) paired with an auditory cue.
-
-
Test Day (24 hours later):
-
Place the mouse back into the same conditioning chamber (context).
-
Record the amount of time the mouse spends freezing (a fear response) over a 5-minute period, without delivering any shocks.
-
-
Mandatory Visualizations
Signaling Pathway of a Group III mGluR PAM
Caption: Signaling pathway of a group III mGluR positive allosteric modulator (PAM) like this compound.
Experimental Workflow for Genetic Cross-Validation
Caption: Workflow for the cross-validation of this compound's effects using genetic models.
References
A Comparative Analysis of the Allosteric Modulator VU0155094 and Orthosteric Agonists at Group III Metabotropic Glutamate Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the positive allosteric modulator (PAM) VU0155094 with traditional orthosteric agonists targeting group III metabotropic glutamate receptors (mGluRs). This document synthesizes experimental data to highlight the distinct pharmacological profiles of these compounds, offering insights into their mechanisms of action and potential therapeutic applications.
This compound is a positive allosteric modulator that exhibits activity across the group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] Unlike orthosteric agonists that directly bind to and activate the glutamate recognition site, this compound binds to a distinct, allosteric site on the receptor. This binding event modulates the receptor's response to orthosteric agonists, such as the endogenous ligand glutamate and synthetic agonists like L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4).[3][4] A key characteristic of this compound is its "probe dependence," meaning its modulatory effects can vary depending on the specific orthosteric agonist it is paired with.[3]
Quantitative Comparison of this compound and Orthosteric Agonists
The following tables summarize the quantitative pharmacological data for this compound in comparison to and in the presence of various orthosteric agonists at different group III mGluR subtypes.
Table 1: Potency of this compound at Group III mGluRs
| Receptor Subtype | EC50 (μM) |
| mGluR4 | 3.2 |
| mGluR7 | 1.5 |
| mGluR8 | 0.9 |
| Data from reference[3] |
Table 2: Cooperativity of this compound with Orthosteric Agonists at mGluR7
| Orthosteric Agonist | Affinity Modulation (α) | Efficacy Modulation (β) |
| Glutamate | >1 | >1 |
| L-AP4 | ~4 | Neutral |
| LSP-2022 | Not Reported | Neutral |
| Data from reference[3] |
Table 3: Comparative Efficacy of this compound with Orthosteric Agonists at mGluR7
| Compound Combination | Maximal Response (% of L-AP4/VU0155094) |
| Glutamate + this compound | ~81% |
| L-AP4 + this compound | 100% |
| Data derived from reference[4] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the canonical signaling pathway for group III mGluRs and a typical experimental workflow for assessing the activity of allosteric modulators.
References
- 1. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 2. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
Validating VU0155094: A Comparative Guide to its Binding and Functional Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding and functional activity of VU0155094, a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs). Its performance is objectively compared with alternative compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
Executive Summary
This compound is a pan-group III mGluR positive allosteric modulator, exhibiting activity at mGluR4, mGluR7, and mGluR8. It acts by enhancing the receptor's response to the endogenous agonist, glutamate, without demonstrating intrinsic agonist activity. This guide presents its pharmacological profile in comparison to VU0422288, a more potent analog, AMN082, an mGluR7-selective allosteric agonist, and ADX71743, an mGluR7-selective negative allosteric modulator (NAM). The data highlights the distinct mechanism of action of this compound and provides a framework for its experimental validation.
Comparative Pharmacological Data
The following tables summarize the quantitative data for this compound and its comparators, focusing on their binding and functional characteristics at group III mGluRs.
Table 1: Functional Potency of Group III mGluR Modulators
| Compound | Modulator Type | mGluR4 EC₅₀ (µM) | mGluR7 EC₅₀ (µM) | mGluR8 EC₅₀ (µM) | Assay Type | Reference |
| This compound | PAM | 3.2 | 1.5 | 0.9 | Calcium Mobilization | [1] |
| VU0422288 | PAM | 0.108 | 0.146 | 0.125 | Calcium Mobilization | [2] |
| AMN082 | Allosteric Agonist | >10 | 0.064 - 0.290 | >10 | cAMP Accumulation / GTPγS Binding | [3][4] |
| ADX71743 | NAM | - | IC₅₀ = 0.3 | - | Calcium Mobilization | [5] |
EC₅₀ values for PAMs represent the concentration required to elicit a half-maximal potentiation of an EC₂₀ response to an orthosteric agonist. IC₅₀ value for the NAM represents the concentration required to inhibit the maximal response to an orthosteric agonist by 50%.
Table 2: Binding Affinity and Characteristics
While direct, quantitative Kᵢ or Kₐ values for this compound are not consistently reported across literature due to its allosteric nature and probe-dependent affinity, its binding characteristics can be summarized as follows.
| Compound | Binding Characteristics |
| This compound | Exhibits micromolar affinity that is dependent on the orthosteric agonist present (probe dependence). For instance, at mGluR7, it shows a 4-fold greater affinity when L-AP4 is the agonist compared to glutamate.[1] It does not displace orthosteric radioligands. |
| VU0422288 | Displays 30- to 100-fold higher affinity than this compound across group III mGluRs.[1] |
| AMN082 | Binds to an allosteric site within the transmembrane domain of mGluR7 and does not displace the competitive mGluR antagonist [³H]LY341495.[3] |
| ADX71743 | Acts as a non-competitive antagonist, suggesting binding to a site distinct from the glutamate binding site.[5][6] |
Experimental Protocols
Detailed methodologies for key in vitro functional assays are provided below.
Calcium Mobilization Assay
This assay is used to determine the functional potency of mGluR modulators by measuring changes in intracellular calcium following receptor activation in cells co-expressing a promiscuous G-protein (e.g., Gα₁₅) that couples the Gᵢ/ₒ-linked group III mGluRs to the Gₐ-PLC-Ca²⁺ pathway.
Materials:
-
HEK293 cells stably co-expressing the target mGluR (e.g., mGluR7) and a promiscuous G-protein (e.g., Gα₁₅).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Probenecid (to prevent dye leakage).
-
Orthosteric agonist (e.g., L-glutamate or L-AP4).
-
Test compounds (e.g., this compound).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic read capabilities.
Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at a density of 20,000 cells per well and incubate overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (typically 1-2 µM) and probenecid (around 2.5 mM) in assay buffer.
-
Remove the cell culture medium and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Wash the cells three times with assay buffer, leaving a final volume of 20 µL in each well.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
Place the cell plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the test compound to the wells and incubate for 2-15 minutes.
-
Add a pre-determined EC₂₀ concentration of the orthosteric agonist (e.g., L-glutamate).
-
Immediately begin kinetic fluorescence measurements (e.g., every second for 1-2 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the normalized response against the concentration of the test compound to determine the EC₅₀ value.
-
Thallium Flux Assay (GIRK Channel Activation)
This assay measures the activation of Gᵢ/ₒ-coupled receptors by detecting the influx of thallium (Tl⁺), a surrogate for K⁺, through G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Materials:
-
HEK293 cells stably co-expressing the target mGluR and GIRK1/2 channels.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay Buffer: Chloride-free buffer.
-
Stimulus Buffer: Assay buffer containing thallium sulfate (Tl₂SO₄) and the orthosteric agonist.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic read capabilities.
Procedure:
-
Cell Plating: Plate the cells in 384-well plates and incubate overnight.
-
Dye Loading:
-
Remove the culture medium and add the thallium-sensitive dye loading solution.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
Remove the loading solution and wash the cells with assay buffer.
-
-
Compound Addition and Thallium Flux Measurement:
-
Add the test compound (e.g., this compound) to the wells.
-
Place the plate in the fluorescence plate reader and establish a baseline reading.
-
Add the stimulus buffer containing thallium and an EC₂₀ concentration of the orthosteric agonist.
-
Immediately begin kinetic fluorescence measurements.
-
-
Data Analysis:
-
Calculate the rate of thallium influx from the initial linear portion of the fluorescence curve.
-
Normalize the data and plot against the test compound concentration to determine the EC₅₀.
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling cascade and experimental validation process are provided below using Graphviz.
Caption: Group III mGluR signaling pathway modulated by a PAM.
Caption: Experimental workflow for validating a novel mGluR modulator.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of VU0155094 Across Different Cell Lines: A Guide for Researchers
VU0155094 has been identified as a positive allosteric modulator (PAM) with activity across group III metabotropic glutamate receptors (mGluRs), specifically mGluR4, mGluR7, and mGluR8.[1][2] This guide provides a comparative overview of its efficacy in various recombinant cell lines, supported by quantitative data and detailed experimental protocols. The data primarily originates from studies utilizing Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells engineered to express specific mGluR subtypes.[2][3]
Quantitative Efficacy Data
The efficacy of this compound is typically quantified by its potency (EC₅₀ value) in potentiating the response to an orthosteric agonist, such as L-glutamate or L-AP4. The compound's activity has been consistently demonstrated across cell lines expressing mGluR4, mGluR7, and mGluR8.[1] A summary of these findings is presented below.
| Cell Line Background | Receptor Expressed | Assay Type | Agonist (Concentration) | Measured Potency (EC₅₀) of this compound | Fold-Shift | Reference |
| HEK293 | Rat mGluR8 | Thallium Flux (via GIRK channels) | Glutamate (EC₂₀) | 1.6 µM | 7.7-fold left-shift at 10 µM | [1] |
| HEK293 | Rat mGluR8 | Calcium Mobilization (via Gα₁₅) | Glutamate (EC₂₀) | 900 nM | Not Reported | [1] |
| HEK293 | Rat mGluR7 | Calcium Mobilization (via Gα₁₅) | L-AP4 (EC₂₀) | 1.5 µM | Not Reported | [1] |
| CHO | Rat mGluR4 | Calcium Mobilization (via Gqi5) | Glutamate (EC₂₀) | 3.2 µM | Not Reported | [1] |
EC₂₀ refers to the concentration of the agonist that produces 20% of its maximal response.
Signaling and Experimental Visualizations
To understand the mechanism and evaluation of this compound, the following diagrams illustrate the key signaling pathway and the general experimental workflow.
Caption: this compound signaling pathway in an engineered cell line.
Caption: General experimental workflow for assessing this compound efficacy.
Experimental Protocols
The following are generalized protocols for the primary assays used to evaluate the efficacy of this compound.
This assay is used for Gq-coupled receptors or, more commonly for group III mGluRs, cells co-expressing the receptor with a promiscuous G-protein like Gα₁₅ or a chimeric G-protein like Gqi5, which redirects the signal through the phospholipase C (PLC) pathway.[1][4]
a. Cell Preparation:
-
Cell Seeding: Seed HEK293 cells stably co-expressing the mGluR of interest (e.g., mGluR4, mGluR7, or mGluR8) and a promiscuous G-protein (e.g., Gα₁₅ or Gqi5) into black-walled, clear-bottom 384-well plates at a density of 10,000 - 20,000 cells per well.
-
Incubation: Culture the cells overnight at 37°C in a humidified 5% CO₂ incubator.
b. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid to prevent dye leakage.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
If not using a no-wash kit, gently wash the cells with an assay buffer to remove extracellular dye.
c. Assay Performance:
-
Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentration.
-
Prepare the agonist (e.g., glutamate or L-AP4) at a 2x concentration corresponding to its predetermined EC₂₀ value.
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Perform the first addition: Add the this compound dilutions to the appropriate wells and incubate for 2-5 minutes.
-
Perform the second addition: Add the agonist to all wells.
-
Record the fluorescence signal kinetically for 2-3 minutes to measure the change in intracellular calcium concentration.
d. Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to a vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
This assay is suitable for receptors that couple to G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] The assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through the activated channels.[5]
a. Cell Preparation:
-
Cell Seeding: Plate cells (e.g., HEK293) stably co-expressing the mGluR of interest and GIRK channels in a 384-well plate.
-
Incubation: Culture the cells overnight to allow for adherence.
b. Dye Loading:
-
Load the cells with a Tl⁺-sensitive fluorescent indicator dye according to the manufacturer's protocol (e.g., FluxOR™ Potassium Ion Channel Assay Kit).[6]
-
Incubate for approximately 60-90 minutes at room temperature, protected from light.
c. Assay Performance:
-
Prepare serial dilutions of this compound.
-
Prepare a stimulus buffer containing the agonist (e.g., glutamate at its EC₂₀) and thallium sulfate.
-
Using a fluorescence plate reader, establish a baseline fluorescence.
-
Add the this compound dilutions to the cells and incubate for a specified period (e.g., 2 minutes).[1]
-
Add the thallium-containing stimulus buffer to initiate the flux.
-
Immediately begin kinetic fluorescence reading to measure the rate of Tl⁺ influx.
d. Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of Tl⁺ flux.
-
Calculate the initial rate of flux for each concentration of this compound.
-
Plot the rate of flux against the logarithm of the this compound concentration to generate a concentration-response curve and calculate the EC₅₀.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress toward allosteric ligands of metabotropic glutamate 7 (mGlu7) receptor: 2008–present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Probe Dependence of VU0155094: A Comparative Analysis with Different Agonists
A detailed examination of the allosteric modulator VU0155094 reveals significant probe dependence, with its pharmacological activity varying substantially when paired with different orthosteric agonists. This guide provides a comprehensive comparison of this compound's performance with various agonists, supported by experimental data and detailed protocols for researchers in pharmacology and drug development.
This compound is a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs), which include mGlu₄, mGlu₆, mGlu₇, and mGlu₈.[1][2] As a PAM, this compound binds to a site on the receptor distinct from the endogenous agonist binding site (the orthosteric site) and enhances the receptor's response to an agonist.[3] However, the extent of this potentiation is not uniform and is highly dependent on the specific agonist used, a phenomenon known as "probe dependence".[4][5][6] This guide delves into the experimental evidence demonstrating this probe dependence, providing researchers with a clear understanding of how the choice of agonist can critically influence the observed activity of this compound.
Quantitative Assessment of this compound's Probe Dependence
The interaction of this compound with group III mGluRs has been shown to be significantly influenced by the orthosteric agonist present. Key parameters such as potency (EC₅₀ or pEC₅₀) and the magnitude of the response are altered depending on whether the receptor is activated by the endogenous agonist, glutamate, or synthetic agonists like L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4).
Potency of this compound at Group III mGluRs with Different Agonists
The potency of this compound varies across the different group III mGluR subtypes and is further modulated by the agonist used.[1] For instance, at mGlu₇, the affinity of this compound was found to be 4-fold greater when L-AP4 was used as the agonist compared to when glutamate was used.[1]
| Receptor | Agonist | This compound Potency (pEC₅₀) | This compound Potency (µM) | Reference |
| mGlu₄ | Glutamate | - | 3.2 | [1] |
| mGlu₇ | L-AP4 | - | 1.5 | [1] |
| mGlu₈ | Glutamate | 5.79 ± 0.07 | 1.6 | [1] |
Table 1: Potency of this compound at different group III mGluRs in the presence of specific agonists.
Influence of this compound on Agonist Potency (Fold Shift)
This compound potentiates the response to agonists by shifting their concentration-response curves to the left, indicating an increase in agonist potency. The magnitude of this shift is a key indicator of the positive allosteric modulation.
| Receptor | Agonist | This compound Concentration | Agonist Potency Fold Shift | Reference |
| mGlu₈ | Glutamate | 10 µM | 7.7 | [1] |
Table 2: Leftward shift in the glutamate concentration-response curve at mGlu₈ in the presence of this compound.
Maximal Response Modulation
In addition to affecting potency, this compound can also modulate the maximal response achievable by an agonist. Studies have shown that with both glutamate and L-AP4, this compound can elicit a higher maximal response than the agonist alone, suggesting that both glutamate and L-AP4 act as partial agonists in the studied system.[4] For example, at the wild-type mGlu₇ receptor, this compound produced a higher maximal response with L-AP4 (205.6 ± 21.1) compared to glutamate (166.2 ± 19.3).[4]
Experimental Protocols
The data presented in this guide were generated using established in vitro pharmacological assays. The following are detailed protocols for the key experiments cited.
Intracellular Calcium Mobilization Assay
This assay is used to measure the activation of Gq-coupled receptors, or Gi/o-coupled receptors co-expressed with a promiscuous G-protein like Gα₁₅ or a chimeric G-protein like Gqi5, which couple to the release of intracellular calcium.[1][4]
-
Cell Culture and Plating: HEK293A cells stably expressing the mGluR of interest and a suitable G-protein (e.g., Gα₁₅) are cultured in DMEM containing 10% dialyzed FBS, 100 units/ml penicillin/streptomycin, 20 mM HEPES, and 1 mM sodium pyruvate.[4] Cells are plated at a density of 20,000 cells/well in 20 µl of assay medium in black-walled, clear-bottomed, poly-D-lysine coated 384-well plates and grown overnight.[4]
-
Dye Loading: The next day, the medium is removed, and cells are incubated with 20 μl of 1 μM Fluo-4, AM dye for 50 minutes at room temperature.[4] The dye is prepared in an assay buffer (Hank's Balanced Salt Solution, 20 mM HEPES, and 2.5 mM probenecid) and mixed with pluronic acid F-127.[4]
-
Assay Procedure: After incubation, the dye is removed, and cells are washed three times with assay buffer. 20 μl of assay buffer is then added to each well.[4] A baseline fluorescence reading is taken. The test compound (e.g., this compound) is added, and after a pre-incubation period, the agonist (e.g., glutamate or L-AP4) at an EC₂₀ concentration is added.[1]
-
Data Analysis: The change in fluorescence, indicating intracellular calcium concentration, is measured using a plate reader. Concentration-response curves are generated by fitting the data to a four-parameter logistical equation.[7]
Thallium Flux Assay (for GIRK channel activation)
This assay measures the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are activated by the Gβγ subunits of Gi/o proteins. This is an alternative method to measure the activation of Gi/o-coupled mGluRs.[1]
-
Cell Culture: Cells co-expressing the mGluR of interest and GIRK channels are used.[1]
-
Assay Procedure: Increasing concentrations of the PAM (this compound) are applied to the cells in the presence of an EC₂₀ concentration of the agonist (e.g., glutamate).[1]
-
Measurement: The influx of thallium through the activated GIRK channels is measured. Thallium acts as a surrogate for potassium and its flux can be detected by a fluorescent dye.[1]
-
Data Analysis: The potentiation of the agonist response by the PAM is measured and concentration-response curves are generated to determine the potency of the modulator.[1]
Visualizing the Mechanisms
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of a group III mGluR and the general workflow of a potentiation assay.
Figure 1: Simplified signaling pathway of a Gi/o-coupled group III metabotropic glutamate receptor.
Figure 2: General experimental workflow for an intracellular calcium mobilization assay to assess PAM activity.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of positive allosteric modulators this compound (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of species variability and ‘probe-dependence’ on the detection and in vivo validation of allosteric modulation at the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of allosteric probe dependence in μ opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of Novel Allosteric Potentiators of M1 Muscarinic Receptors Reveals Multiple Modes of Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VU0155094 and AMN082: Allosteric Modulators of Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely studied allosteric modulators of metabotropic glutamate (mGlu) receptors: VU0155094 and AMN082. The information presented herein is based on publicly available experimental data to assist researchers in making informed decisions for their preclinical studies.
Introduction
Metabotropic glutamate receptors, a class of G protein-coupled receptors, play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. Their involvement in various neurological and psychiatric disorders has made them attractive targets for therapeutic intervention. Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands.
This guide focuses on a detailed comparison of this compound, a positive allosteric modulator (PAM) of group III mGlu receptors, and AMN082, a selective allosteric agonist of the mGlu7 receptor.
At a Glance: Key Differences
| Feature | This compound | AMN082 |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Allosteric Agonist |
| Target Selectivity | Pan-Group III mGluR PAM (mGluR4, mGluR7, mGluR8) | Selective for mGluR7 |
| In Vivo Profile | Cleaner pharmacokinetic profile | Rapidly metabolized to a metabolite with significant off-target activity on monoamine transporters |
| Primary Use | A tool for studying group III mGluRs, with the caveat of lack of selectivity. | A selective tool for studying mGluR7, with caution required for in vivo studies due to its metabolite. |
Quantitative Data Comparison
The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound and AMN082 based on available literature.
In Vitro Potency (EC₅₀)
| Compound | mGluR7 | mGluR4 | mGluR8 | Assay Type | Reference |
| This compound | 1.5 µM | 3.2 µM | 900 nM | Calcium Mobilization | [1] |
| AMN082 | 64-290 nM | Inactive | Inactive | cAMP Accumulation / GTPγS Binding | [2][3] |
Pharmacokinetic Parameters
| Compound | Species | Dose & Route | Key Findings | Reference |
| This compound | Rat | N/A | Limited publicly available data. | |
| AMN082 | Rat | 10 mg/kg, p.o. | Brain concentration of 0.29 µmol/kg at 1 hour.[2] Rapidly metabolized (t½ < 1 min in rat liver microsomes) to N-benzhydrylethane-1,2-diamine (Met-1).[4] | [2][4] |
| AMN082 | Mouse | 14 mg/kg, p.o. | Brain concentration of 0.62 µmol/kg at 1 hour.[2] | [2] |
| Met-1 (AMN082 metabolite) | N/A | N/A | Binds to serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) with affinities of 323, 3020, and 3410 nM, respectively.[4] | [4] |
Mechanism of Action and Signaling Pathways
Both this compound and AMN082 target group III mGlu receptors, which are typically Gi/o-coupled. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
AMN082 acts as a direct allosteric agonist at the mGlu7 receptor, meaning it can activate the receptor in the absence of the endogenous ligand, glutamate.[5] This activation triggers the canonical Gi/o signaling cascade.
This compound , as a PAM, does not activate the receptor on its own but potentiates the response of the receptor to glutamate. It enhances the affinity and/or efficacy of glutamate at mGluR4, mGluR7, and mGluR8.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound and AMN082 are provided below.
Calcium Mobilization Assay (for this compound)
This assay is used to determine the potency of PAMs on mGluRs that have been engineered to couple to the Gq signaling pathway, leading to a measurable increase in intracellular calcium.
-
Cell Culture: HEK293 cells stably co-expressing the target mGlu receptor (e.g., mGluR4, mGluR7, or mGluR8) and a promiscuous G-protein (e.g., Gα15) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid) for 1 hour at 37°C.
-
Compound Addition and Signal Detection: The dye solution is removed, and the cells are washed with assay buffer. A baseline fluorescence reading is established using a fluorescence plate reader (e.g., FLIPR). The test compound (this compound) is then added, followed by the addition of an EC₂₀ concentration of glutamate. The change in fluorescence, indicative of intracellular calcium mobilization, is measured kinetically.
-
Data Analysis: The fluorescence response is normalized to the response of glutamate alone. The EC₅₀ value for the PAM is determined by plotting the potentiation of the glutamate response against the concentration of the PAM and fitting the data to a sigmoidal dose-response curve.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal and Handling of VU0155094
For researchers and scientists engaged in drug development, the proper management of chemical compounds is paramount for laboratory safety and experimental integrity. This guide provides essential safety and logistical information for the handling and disposal of VU0155094, a positive allosteric modulator of metabotropic glutamate receptor 7 (mGluR7).
Proper Disposal Procedures for this compound
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general best practices for the disposal of heterocyclic chemical compounds in a laboratory setting should be strictly followed. These procedures are designed to minimize environmental impact and ensure the safety of laboratory personnel.
General Chemical Waste Disposal Guidelines:
-
Segregation: Chemical waste must be segregated at the point of generation.[1][2] this compound waste should be collected in a dedicated, properly labeled, and sealed container.[3] Incompatible chemicals should be physically separated to prevent accidental reactions.[1]
-
Containerization: Use containers that are chemically compatible with this compound and its solvents.[1][3] Containers must be in good condition, with secure, leak-proof closures.[1]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and any known hazards.[3]
-
Solid Waste: Items contaminated with this compound, such as personal protective equipment (PPE), pipette tips, and empty vials, should be collected as solid chemical waste in a designated, labeled container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, non-reactive container. Do not mix with other solvent waste streams unless compatibility is confirmed. Concentrated acids and bases should generally be collected in their original containers.[4]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5] The first rinsate should be collected as hazardous waste, while subsequent rinses may be permissible for drain disposal depending on local regulations.[5]
-
Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste management company.[6] Never dispose of chemical waste down the drain or in regular trash.[1]
| Waste Type | Container Requirement | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed, chemical-resistant container. | Collect contaminated PPE, labware. Dispose of via a licensed hazardous waste contractor. |
| Liquid this compound Waste | Labeled, sealed, chemical-resistant container. | Collect solutions containing this compound. Do not mix with incompatible waste streams. Dispose of via a licensed contractor. |
| Empty this compound Vials | Original container. | Triple-rinse with a suitable solvent. Collect the first rinsate as hazardous waste. Dispose of the container. |
| Sharps | Puncture-proof sharps container. | Collect needles, syringes, or other sharps contaminated with this compound. Dispose of as biohazardous/sharps waste.[2] |
Experimental Protocol: Calcium Mobilization Assay
A calcium mobilization assay is a common method to assess the activity of compounds that modulate G-protein coupled receptors like mGluR7. Since mGluR7 is a Gi/o-coupled receptor, which does not natively signal through calcium release, a promiscuous G-protein like Gαqi5 is co-expressed to link receptor activation to the phospholipase C (PLC) pathway and subsequent intracellular calcium mobilization.
Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of mGluR7.
Materials:
-
CHO or HEK293 cells stably co-expressing human mGluR7 and Gαqi5.
-
This compound.
-
Glutamate (agonist).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom plates.
-
Fluorescence imaging plate reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the mGluR7/Gαqi5 expressing cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of test concentrations.
-
Prepare a stock solution of glutamate in an appropriate buffer.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading buffer to each well.
-
Incubate the plate in the dark at 37°C for approximately one hour.
-
-
Assay:
-
Wash the cells with HBSS to remove excess dye.
-
Add the various concentrations of this compound to the wells and incubate for a predetermined time.
-
Measure the baseline fluorescence using the plate reader.
-
Add a sub-maximal (EC20) concentration of glutamate to the wells to stimulate the receptor.
-
Immediately begin measuring the fluorescence intensity over time to detect the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of the intracellular calcium concentration.
-
Plot the fluorescence response against the concentration of this compound to generate a dose-response curve and determine its EC50 value.
-
| Parameter | Value/Condition |
| Cell Line | CHO or HEK293 with mGluR7 and Gαqi5 |
| Plate Format | 96-well, black, clear-bottom |
| Calcium Indicator | Fluo-4 AM |
| Agonist | Glutamate (at EC20 concentration) |
| Test Compound | This compound |
| Instrumentation | Fluorescence Imaging Plate Reader (FLIPR) |
mGluR7 Signaling Pathway and Modulation by this compound
This compound acts as a positive allosteric modulator of mGluR7, a receptor primarily located on presynaptic terminals.[7] Its activation typically leads to the inhibition of neurotransmitter release.[7] The following diagram illustrates the canonical Gi/o signaling pathway of mGluR7 and the induced Gq pathway for in vitro assays.
Caption: mGluR7 signaling pathway and assay-specific Gq-coupling.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 3. gzlabfurniture.com [gzlabfurniture.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 6. chemical.kao.com [chemical.kao.com]
- 7. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling VU0155094
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of VU0155094, a positive allosteric modulator of group III metabotropic glutamate receptors. The following procedures are designed to ensure the safety of researchers and laboratory personnel. Adherence to these guidelines is essential for minimizing risks and establishing safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table outlines the recommended PPE based on standard laboratory safety protocols for chemical compounds with undefined comprehensive toxicity data.
| Protection Type | Recommended Equipment | Details and Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before each use and change them frequently. |
| Body Protection | Laboratory coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Avoids the inhalation of any potential dusts or aerosols. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is critical for maintaining its integrity and ensuring a safe laboratory environment.
Receiving and Inspection
Upon receipt of this compound, visually inspect the container for any signs of damage or leakage. Ensure the supplier's label and hazard information are clearly visible.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Preparation of Solutions
When preparing solutions of this compound, work should be conducted in a chemical fume hood to minimize inhalation exposure. Use the smallest feasible quantities for the experiment.
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste. This waste must be segregated from general laboratory trash.
Waste Collection
Collect all this compound waste in a designated, labeled, and sealed container. The container should be appropriate for chemical waste and clearly marked with the contents.
Disposal Procedure
Dispose of this compound waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash. Follow all local, state, and federal regulations for chemical waste disposal.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound. Researchers are encouraged to consult their institution's specific safety protocols and the material's Safety Data Sheet (SDS) for the most comprehensive information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
